molecular formula C24H31N7O4 B10862155 JA397

JA397

Cat. No.: B10862155
M. Wt: 481.5 g/mol
InChI Key: JQLMEZBHIJSVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JA397 is a useful research compound. Its molecular formula is C24H31N7O4 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H31N7O4

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C24H31N7O4/c1-23(2,3)34-20(32)17-13-19(31-30-17)28-18-11-12-25-21(29-18)26-14-15-7-9-16(10-8-15)27-22(33)35-24(4,5)6/h7-13H,14H2,1-6H3,(H,27,33)(H3,25,26,28,29,30,31)

InChI Key

JQLMEZBHIJSVKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1)NC2=NC(=NC=C2)NCC3=CC=C(C=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JA397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JA397 is a potent and selective chemical probe that functions as an inhibitor of the TAIRE family of kinases.[1][2][3] This family includes Cyclin-Dependent Kinases (CDK) 14, 15, 16, 17, and 18.[2][3] These serine/threonine kinases are part of the larger CMGC kinase family and are known to play a role in the regulation of the cell cycle.[3] While the broader CDK family is well-studied, with several FDA-approved drugs targeting members like CDK4/6, the TAIRE family is comparatively under-researched and has been referred to as part of the "dark kinome".[2][3]

The inhibitory action of this compound on CDK14-18 has been shown to induce a G2/M phase arrest in the cell cycle.[2] The TAIRE family kinases are implicated in various signaling pathways. For instance, CDK14 is involved in the WNT signaling pathway, and CDK15 regulates the beta-catenin/MEK-ERK signaling pathway.[3] Furthermore, CDK18 has been found to regulate cell motility through the FAK/RhoA/ROCK signaling pathway.[3] The development of this compound, along with its structurally similar but inactive negative control, JA314, provides a valuable tool for elucidating the specific roles of these kinases.[3]

Quantitative Data

The potency and cellular activity of this compound have been quantified using NanoBRET assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Potency of this compound Against TAIRE Family Kinases (NanoBRET-lysed mode assay)

TargetEC50 (nM)
CDK1427.1
CDK15252.2
CDK1639.0
CDK1777.2
CDK18172.3

Table 2: Potency of this compound in Intact Cells (NanoBRET assay)

TargetEC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay:

The cellular potency of this compound was determined using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This assay measures the apparent affinity of a test compound for a specific kinase target in live cells.

  • Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid DNA construct encoding the kinase of interest fused to a NanoLuc® luciferase. The cells are then cultured to allow for expression of the fusion protein.

  • Assay Plate Preparation: The transfected cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium without phenol red. The cells are then dispensed into 96-well plates.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the assay plates containing the cells. A vehicle control (DMSO) is also included.

  • Tracer Addition: A fluorescent energy transfer tracer, which binds to the active site of the kinase, is added to all wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a specified period to allow the compound and tracer to reach binding equilibrium with the intracellular kinase.

  • Luminescence Measurement: The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells. The plate is then read on a luminometer capable of measuring both the donor (NanoLuc® luciferase) and acceptor (fluorescent tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.

FUCCI Cell Cycle Assay:

The effect of this compound on the cell cycle was assessed using the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system in HCT116 cells.

  • Cell Culture: HCT116 cells stably expressing the FUCCI reporters are cultured in appropriate media. These reporters consist of two fluorescent proteins, one that accumulates in the G1 phase and another that accumulates in the S/G2/M phases, allowing for visualization of the cell cycle phase of individual cells.

  • Compound Treatment: The cells are treated with this compound at a concentration of 1 µM. A control group is treated with DMSO.

  • Incubation: The treated cells are incubated for 24 hours.

  • Imaging: The cells are imaged using a high-content imaging system equipped with filters for the respective fluorescent proteins.

  • Image Analysis: The images are analyzed to quantify the number of cells in each phase of the cell cycle based on their fluorescence. A G2/M phase arrest is indicated by an increase in the population of cells fluorescing with the S/G2/M phase marker compared to the control.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the potential signaling pathways affected by this compound and its overall mechanism of action.

JA397_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound TAIRE TAIRE Family Kinases (CDK14, 15, 16, 17, 18) This compound->TAIRE Inhibition CellCycle Cell Cycle Progression TAIRE->CellCycle G2M_Arrest G2/M Phase Arrest TAIRE->G2M_Arrest Promotion CellCycle->G2M_Arrest

Caption: Logical diagram of this compound's inhibitory action on TAIRE kinases, leading to G2/M cell cycle arrest.

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription CDK14 CDK14 CDK14->Dishevelled Modulation?

Caption: Involvement of CDK14 in the WNT signaling pathway.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation CDK15 CDK15 BetaCatenin β-catenin CDK15->BetaCatenin Regulation BetaCatenin->MEK Regulation

Caption: Regulation of the MEK-ERK pathway by CDK15 and β-catenin.

FAK_RhoA_ROCK_Signaling_Pathway Integrin Integrin Signaling FAK FAK Integrin->FAK RhoA RhoA FAK->RhoA ROCK ROCK RhoA->ROCK Myosin Myosin Light Chain ROCK->Myosin ActinCytoskeleton Actin Cytoskeleton Reorganization Myosin->ActinCytoskeleton CellMotility Cell Motility ActinCytoskeleton->CellMotility CDK18 CDK18 CDK18->FAK Regulation

Caption: Regulation of the FAK/RhoA/ROCK pathway and cell motility by CDK18.

References

JA397: A Pan-TAIRE Family Inhibitor for Exploring the Dark Kinome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Characterization, and Application of a Potent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JA397, a potent and selective chemical probe for the TAIRE family of kinases (CDK14, CDK15, CDK16, CDK17, and CDK18). The TAIRE family, a subgroup of the cyclin-dependent kinases (CDKs), has been historically understudied and is considered part of the "dark kinome." this compound offers a valuable tool to elucidate the biological functions and therapeutic potential of these enigmatic kinases. This document details the discovery, mechanism of action, and comprehensive characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Introduction to the TAIRE Kinase Family

The TAIRE family of serine/threonine kinases is a distinct branch of the CDK family, so named for a conserved "TAIRE" sequence motif. It is subdivided into two groups:

  • PFTAIRE: CDK14 (PFTK1) and CDK15 (PFTK2)

  • PCTAIRE: CDK16 (PCTK1), CDK17 (PCTK2), and CDK18 (PCTK3)

While other CDKs are well-established regulators of the cell cycle and transcription, the precise roles of the TAIRE family members are only beginning to be understood. Emerging evidence links them to crucial signaling pathways, including the Wnt signaling cascade, and processes such as cell cycle progression, particularly mitosis.[1][2] Given their potential involvement in proliferative diseases, the development of selective inhibitors is of high interest for both basic research and therapeutic applications.

Discovery and Development of this compound

This compound was developed as a potent and selective chemical probe to enable the study of the TAIRE kinase family.[3] A chemical probe is a highly selective small molecule inhibitor used to interrogate the function of a specific protein in cellular and in vivo systems. The development of such a tool is a multi-step process that involves initial screening, medicinal chemistry optimization for potency and selectivity, and thorough characterization in biochemical and cellular assays.

A key aspect of a high-quality chemical probe is the availability of a structurally similar but inactive control compound. For this compound, the corresponding negative control is JA314, which allows researchers to distinguish on-target effects from potential off-target or compound-specific artifacts.[3]

dot

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Characterization Phase cluster_3 Probe Nomination High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Medicinal Chemistry (SAR) Medicinal Chemistry (SAR) Hit Identification->Medicinal Chemistry (SAR) Lead Optimization Lead Optimization Medicinal Chemistry (SAR)->Lead Optimization Negative Control Synthesis Negative Control Synthesis Lead Optimization->Negative Control Synthesis Biochemical Assays (Potency) Biochemical Assays (Potency) Lead Optimization->Biochemical Assays (Potency) Kinome-wide Selectivity Screening Kinome-wide Selectivity Screening Biochemical Assays (Potency)->Kinome-wide Selectivity Screening Cellular Target Engagement (NanoBRET) Cellular Target Engagement (NanoBRET) Kinome-wide Selectivity Screening->Cellular Target Engagement (NanoBRET) Cellular Phenotypic Assays (FUCCI) Cellular Phenotypic Assays (FUCCI) Cellular Target Engagement (NanoBRET)->Cellular Phenotypic Assays (FUCCI) ADME Profiling (Microsomal Stability) ADME Profiling (Microsomal Stability) Cellular Phenotypic Assays (FUCCI)->ADME Profiling (Microsomal Stability) This compound (Chemical Probe) This compound (Chemical Probe) ADME Profiling (Microsomal Stability)->this compound (Chemical Probe)

Caption: Chemical Probe Discovery Workflow for this compound.

Quantitative Data Summary

This compound demonstrates potent inhibition of all five TAIRE family members in both biochemical and cellular assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Potency of this compound against TAIRE Family Kinases

TargetAssay TypeEC50 (nM)
CDK14/Cyclin YNanoBRET (lysed mode)27.1
CDK15/Cyclin YNanoBRET (lysed mode)252.2
CDK16/Cyclin YNanoBRET (lysed mode)39.0
CDK17/Cyclin YNanoBRET (lysed mode)77.2
CDK18/Cyclin YNanoBRET (lysed mode)172.3
Data sourced from EUbOPEN and SGC datasheets.[4]

Table 2: Cellular Target Engagement of this compound in Intact Cells

TargetAssay TypeCell LineEC50 (nM)
CDK14NanoBRETHEK293T72.1
CDK15NanoBRETHEK293T307
CDK16NanoBRETHEK293T33.4
CDK17NanoBRETHEK293T21.2
CDK18NanoBRETHEK293T121
Data sourced from EUbOPEN and SGC datasheets.[4]

Table 3: Selectivity and Control Compound Data

CompoundTargetAssay TypeEC50 (nM)Notes
This compound340 WT KinasesIn vitro screen-Selective at 1 µM
JA314 (Negative Control)CDK16NanoBRET4165>120-fold less potent than this compound
Data sourced from the Structural Genomics Consortium.[3]

Table 4: In Vitro Metabolic Stability

CompoundAssay SystemIncubation Time (min)% Recovery
This compoundHuman Liver Microsomes60~80%
Data sourced from EUbOPEN datasheet.[4]

Signaling Pathways Involving the TAIRE Family

The TAIRE family, particularly CDK14, is implicated in the canonical Wnt signaling pathway. This pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5] The CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6 at serine 1490 during the G2/M phase of the cell cycle.[6][7][8][9] This phosphorylation event is a key step in the activation of the Wnt cascade, leading to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of Wnt target genes. CDK16 has also been shown to play a role in the β-catenin signaling pathway by regulating GSK3β.[10]

dot

cluster_0 Extracellular cluster_2 Cytoplasm cluster_3 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP6 LRP6 Wnt->LRP6 binds Dsh Dishevelled Frizzled->Dsh activates LRP6->Dsh recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates CDK14_CyclinY CDK14/ Cyclin Y CDK14_CyclinY->LRP6 phosphorylates (Ser1490) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes Transcription TCF_LEF->TargetGenes activates

Caption: TAIRE Family in the Canonical Wnt Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein in live cells. It utilizes a NanoLuc® luciferase-tagged kinase as the energy donor and a fluorescent tracer that binds to the kinase's active site as the energy acceptor. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Cell Line: HEK293T cells are transiently transfected with plasmids encoding the full-length TAIRE kinase fused to NanoLuc® luciferase.

  • Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are treated with a serial dilution of this compound or control compounds.

    • A fluorescent tracer (e.g., NanoBRET™ Tracer K-10) is added at a concentration optimized for each kinase.

    • The plate is incubated to allow for compound and tracer binding to reach equilibrium.

    • NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

    • The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the EC50 value.

Cell Cycle Analysis: FUCCI Assay

The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is used to visualize cell cycle progression in live cells. It relies on two fluorescently tagged proteins, Cdt1 and Geminin, whose levels oscillate during the cell cycle. This results in cells fluorescing red in G1 phase, yellow in early S phase, and green in S/G2/M phases.

  • Cell Line: HCT116 cells stably expressing the FUCCI reporters.

  • Procedure:

    • HCT116-FUCCI cells are seeded in a 96-well plate.

    • After cell attachment, they are treated with this compound (e.g., at a concentration of 1 µM) or a vehicle control (DMSO).

    • The plate is placed in a live-cell imaging system (e.g., IncuCyte®) and imaged at regular intervals (e.g., every 2 hours) for a specified duration (e.g., 24-48 hours).

    • Images are captured in the red and green fluorescence channels.

  • Data Analysis: Image analysis software is used to quantify the number of red, green, and yellow cells at each time point. The percentage of cells in each phase of the cell cycle is then plotted over time to assess the effect of the compound on cell cycle progression. This compound was shown to induce a G2/M phase arrest in HCT116 cells at 1 µM after 24 hours.[4]

In Vitro Metabolism: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

  • Reagents: Human liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Procedure:

    • This compound is added to a reaction mixture containing liver microsomes and buffer.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound (this compound).

  • Data Analysis: The percentage of the remaining compound at each time point is plotted against time. This data can be used to calculate the compound's half-life (t1/2) and intrinsic clearance rate.

Conclusion

This compound is a well-characterized, potent, and selective pan-TAIRE family inhibitor. Accompanied by its inactive control, JA314, it serves as an invaluable tool for the scientific community to dissect the complex biology of CDK14, CDK15, CDK16, CDK17, and CDK18. Its demonstrated cellular activity and favorable metabolic stability profile make it suitable for a wide range of cell-based assays to explore the roles of TAIRE kinases in signaling pathways such as Wnt, and in cellular processes like cell cycle control. The continued use of this compound in research is expected to shed more light on the "dark kinome" and potentially uncover new therapeutic targets for various diseases.

References

The TAIRE Family Kinases (CDK14-18): A Technical Guide to Their Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a unique and relatively understudied branch of the CDK family. Characterized by a conserved TAIRE motif in their cyclin-binding domain, these serine/threonine kinases are emerging as critical regulators of a diverse array of cellular processes, from cell cycle progression and signal transduction to neuronal development and DNA damage response. Their dysregulation has been increasingly implicated in various pathologies, most notably cancer, making them attractive targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of the core biological functions of the TAIRE family kinases, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling networks.

Core Biological Functions and Signaling Pathways

The TAIRE family kinases, often activated by Cyclin Y, participate in a range of signaling cascades that influence fundamental cellular activities. While there is some functional overlap, each member appears to have distinct roles.

CDK14 (PFTK1)

CDK14 is a key regulator of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer.[1][2] The CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, leading to the stabilization of β-catenin and the activation of Wnt target gene expression.[3] This function is particularly important during the G2/M phase of the cell cycle.[4] Beyond the canonical Wnt pathway, CDK14 has been shown to regulate noncanonical Wnt signaling to promote axon regeneration in a kinase-independent manner.[5][6]

CDK15 (PFTK2)

CDK15 is the least characterized member of the TAIRE family. It shares high homology with CDK14.[7] While its specific functions are still being elucidated, emerging evidence suggests a role in cancer biology. In colorectal cancer, CDK15 promotes tumor progression by phosphorylating and activating PAK4, which in turn stimulates β-catenin/c-Myc and MEK/ERK signaling pathways.[8]

CDK16 (PCTK1)

CDK16 is involved in a multitude of cellular processes, including cell cycle regulation, spermatogenesis, and neurite outgrowth.[9][10] In the context of the cell cycle, the CDK16/Cyclin Y complex phosphorylates the Protein Regulator of Cytokinesis 1 (PRC1), a key regulator of the mitotic spindle, thereby promoting cell proliferation.[11]

CDK17 (PCTK2)

CDK17 is predominantly expressed in the brain and is implicated in neuronal functions.[7] While specific substrates are yet to be fully identified, its involvement in the regulation of the EGFR pathway and response to platinum-based chemotherapy in ovarian cancer has been suggested.

CDK18 (PCTK3)

CDK18 plays a crucial role in the DNA damage response (DDR) and the maintenance of genome stability.[12][13][14][15] It is a component of the replication stress signaling module, where it interacts with and promotes the chromatin retention of key DDR proteins such as RAD9, RAD17, and TOPBP1, thereby facilitating robust ATR-mediated signaling.[12][13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data on the expression and potential activity of TAIRE family kinases. It is important to note that quantitative kinetic data for these kinases are still limited in the public domain.

Table 1: Expression Levels of TAIRE Family Kinases in Selected Human Tissues (FPKM)

GeneBrainTestisOvaryColonLung
CDK14 5.83.21.52.12.5
CDK15 1.20.80.50.60.7
CDK16 15.325.12.93.54.1
CDK17 21.315.13.84.95.3
CDK18 8.96.51.82.43.1

Data are representative Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values and may vary between datasets.[16][17]

Table 2: Known Substrates and Interacting Partners of TAIRE Family Kinases

KinaseKnown SubstratesInteracting Partners
CDK14 LRP6, β-catenin (indirect)Cyclin Y, Cyclin D3, 14-3-3 proteins, IGF2BP2[2][3][18]
CDK15 PAK4, SurvivinALK (in fusion proteins)[8]
CDK16 PRC1Cyclin Y[11]
CDK17 (Predicted from pathway involvement)EGFR, AP2A2, EPS15
CDK18 (Predicted from pathway involvement)RAD9, RAD17, TOPBP1, Cyclin A2, Cyclin E[12][13]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

CDK14_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 P Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibition GSK3b GSK3β beta_catenin β-catenin Axin_APC->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: CDK14 in the Canonical Wnt Signaling Pathway.

CDK18_DDR_Pathway ReplicationStress Replication Stress ATR ATR Kinase ReplicationStress->ATR Activation CHK1 CHK1 ATR->CHK1 P CDK18 CDK18 RAD9_RAD17_TOPBP1 RAD9-RAD17-TOPBP1 Complex CDK18->RAD9_RAD17_TOPBP1 Interaction & Chromatin Retention Chromatin Chromatin RAD9_RAD17_TOPBP1->Chromatin CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair

Caption: CDK18 in the DNA Damage Response Pathway.

Experimental Workflows

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - TAIRE Kinase - Substrate - Kinase Buffer start->reagents add_atp Initiate Reaction: Add ATP (and inhibitor) reagents->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation (e.g., ADP-Glo, Western Blot) stop_reaction->detect analyze Analyze Data (e.g., IC50, Km) detect->analyze end End analyze->end

Caption: General Workflow for a TAIRE Family Kinase Assay.

IP_Workflow start Start cell_lysis Cell Lysis (Non-denaturing buffer) start->cell_lysis pre_clearing Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing add_antibody Incubate with TAIRE Kinase Antibody pre_clearing->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads immunoprecipitation Immunoprecipitation (Capture antibody-protein complex) add_beads->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elute Proteins washing->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End analysis->end

Caption: Workflow for Immunoprecipitation of a TAIRE Family Kinase.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to study TAIRE family kinases. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Kinase Assay for TAIRE Family Kinases

This protocol describes a non-radioactive, luminescence-based kinase assay, adaptable for high-throughput screening of inhibitors.

Materials:

  • Recombinant TAIRE family kinase (e.g., CDK18/Cyclin Y complex)

  • Kinase substrate (e.g., recombinant Rb protein for CDK18)[19][20]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[21]

  • ATP solution (e.g., 500 µM in water)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing the TAIRE kinase (e.g., 10-50 ng), its substrate (e.g., 0.2 mg/mL), and kinase assay buffer. If testing inhibitors, add the compound at the desired concentration.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The light output is proportional to the kinase activity. For inhibitor studies, calculate the IC50 values.

Protocol 2: Immunoprecipitation (IP) of Endogenous TAIRE Family Kinases

This protocol is for the isolation of a specific TAIRE family kinase and its interacting partners from cell lysates.[22]

Materials:

  • Cultured cells expressing the TAIRE kinase of interest.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Antibody specific to the TAIRE family kinase of interest.

  • Protein A/G magnetic beads or agarose beads.

  • Wash Buffer (e.g., lysis buffer with a lower detergent concentration).

  • Elution Buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. For analysis by Western blot, elution with SDS-PAGE sample buffer by boiling for 5 minutes is common.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol 3: Western Blot Analysis of TAIRE Family Kinase Expression

This protocol outlines the detection of a specific TAIRE family kinase in protein samples.[23][24]

Materials:

  • Protein samples (e.g., cell lysates or IP eluates).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific to the TAIRE family kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Separation: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

The TAIRE family of kinases represents an exciting and rapidly evolving area of research. Their involvement in fundamental cellular processes and their links to human diseases, particularly cancer, underscore their importance as potential therapeutic targets. This technical guide provides a comprehensive overview of their biological functions, supported by the latest research findings. The detailed experimental protocols and visual aids are intended to facilitate further investigation into this intriguing family of kinases, with the ultimate goal of translating this knowledge into novel diagnostic and therapeutic strategies. As research in this field continues to expand, a deeper understanding of the intricate roles of CDK14-18 will undoubtedly emerge, paving the way for innovative approaches in precision medicine.

References

JA397: A Chemical Probe for Illuminating the Dark Kinome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling and is a major focus of drug discovery efforts. However, a significant portion of the kinome remains understudied, often referred to as the "dark kinome"[1][2][3]. These kinases represent a vast, unexplored territory for novel therapeutic interventions. The TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18, is a key component of this dark kinome[4][5]. To facilitate the study of these enigmatic kinases, potent and selective chemical probes are indispensable tools[3][6]. JA397 has emerged as a crucial chemical probe specifically designed to investigate the TAIRE family, offering a means to elucidate their biological functions and therapeutic potential[4][5][7]. This guide provides a comprehensive overview of this compound, its properties, and its application in studying the dark kinome.

The TAIRE Family of Kinases

The TAIRE family is a subgroup of the CMGC Ser/Thr protein kinase group and is further divided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies[4][5]. While other CDK family members are well-established regulators of the cell cycle, the precise roles of the TAIRE kinases are less understood[4]. Emerging evidence suggests their involvement in a variety of cellular processes:

  • CDK14: WNT signaling pathway[4].

  • CDK15: Regulation of the beta-catenin/MEK-ERK signaling pathway[4].

  • CDK16: Cell cycle progression through phosphorylation of p27[4].

  • CDK17: Glycerophospholipid metabolism[4].

  • CDK18: Regulation of cell motility via the FAK/RhoA/ROCK signaling pathway[4].

This compound: A Potent and Selective Chemical Probe

This compound is a potent and selective inhibitor of the TAIRE family of kinases[4][7]. It serves as a valuable tool for researchers to probe the functions of these understudied kinases. A key feature of a high-quality chemical probe is the availability of a structurally similar but inactive negative control. For this compound, this role is fulfilled by JA314, which allows researchers to distinguish on-target effects from off-target or compound-specific artifacts[4][5].

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound against TAIRE Family Kinases

TargetEC50 (nM) in NanoBRET-lysed mode assay
CDK1427.1
CDK15252
CDK1639.0
CDK1777.2
CDK18172
[Source: Structural Genomics Consortium[4]]

Table 2: Cellular Potency of this compound against TAIRE Family Kinases

TargetEC50 (nM) in intact cell NanoBRET assay
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121
[Source: Structural Genomics Consortium[4]]

Table 3: Selectivity Profile of this compound

AssayConcentrationResults
In vitro kinase panel (Reaction Biology)1 µMSelective against 340 wild-type kinases
In-house DSF-panelNot specifiedSelective against 105 kinases
[Source: Structural Genomics Consortium[4]]

Table 4: Properties of this compound and its Negative Control JA314

PropertyThis compoundJA314 (Negative Control)
Molecular Weight481.56 g/mol 452.52 g/mol
Recommended Max Cell Assay Concentration1 µM1 µM
CDK16 EC50 (NanoBRET)39.0 nM (lysed) / 33.4 nM (intact)4165 nM
[Source: EUbOPEN[5]]

Experimental Protocols

Detailed methodologies are crucial for the effective application of chemical probes. Below are outlines of the key experimental protocols used to characterize this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (NanoBRET™-lysed mode)

This assay quantifies the potency of this compound against the TAIRE family kinases in a lysed-cell format.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against CDK14, CDK15, CDK16, CDK17, and CDK18 in a biochemical assay.

General Procedure:

  • Reagents: Recombinant TAIRE family kinases, appropriate substrates, ATP, and the NanoBRET™ detection reagents.

  • Assay Setup: In a multi-well plate, combine the kinase, a fluorescently labeled tracer that binds to the kinase active site, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the tracer to the kinase brings a luciferase enzyme and a fluorophore into close proximity, generating a BRET signal. This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET signal against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of this compound to engage its target kinases within intact cells.

Objective: To determine the EC50 of this compound for TAIRE family kinases in a cellular context.

General Procedure:

  • Cell Culture: Use cells engineered to express a NanoLuc® luciferase-tagged TAIRE kinase and a fluorescent cell-permeable tracer.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Tracer Addition: Add the cell-permeable fluorescent tracer.

  • BRET Measurement: Measure the BRET signal. Similar to the in vitro assay, the displacement of the tracer by this compound results in a loss of BRET.

  • Data Analysis: Calculate the EC50 from the dose-response curve of BRET signal versus this compound concentration.

Protocol 3: Kinome-wide Selectivity Profiling

This protocol assesses the selectivity of this compound against a broad panel of kinases.

Objective: To determine the off-target effects of this compound across the human kinome.

General Procedure:

  • Kinase Panel: Utilize a large panel of recombinant human kinases (e.g., the 340 wild-type kinase panel from Reaction Biology).

  • Inhibition Assay: Perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Activity Measurement: Measure the remaining kinase activity for each kinase in the panel.

  • Data Analysis: Express the results as the percentage of inhibition for each kinase. High selectivity is indicated by potent inhibition of the target kinases and minimal inhibition of other kinases.

Protocol 4: FUCCI Cell Cycle Analysis

This assay is used to investigate the effect of this compound on cell cycle progression.

Objective: To determine if inhibition of TAIRE kinases by this compound affects the cell cycle.

General Procedure:

  • Cell Line: Use a cell line expressing the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) reporters, which allows for the visualization of different cell cycle phases.

  • Treatment: Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Imaging: Acquire fluorescence microscopy images of the cells.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on the fluorescence of the FUCCI reporters. An accumulation of cells in a particular phase suggests a cell cycle arrest. This compound has been shown to induce a G2/M phase arrest in HCT116 cells[5].

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Known Signaling Inputs cluster_1 TAIRE Family Kinases (The 'Dark Kinome') cluster_2 Downstream Cellular Processes WNT WNT CDK14 CDK14 WNT->CDK14 Growth Factors Growth Factors CDK15 CDK15 Growth Factors->CDK15 Metabolic Signals Metabolic Signals Cell Adhesion Cell Adhesion Beta-Catenin/MEK-ERK Beta-Catenin/MEK-ERK CDK14->Beta-Catenin/MEK-ERK CDK15->Beta-Catenin/MEK-ERK CDK16 CDK16 Cell Cycle Progression Cell Cycle Progression CDK16->Cell Cycle Progression CDK17 CDK17 Glycerophospholipid Metabolism Glycerophospholipid Metabolism CDK17->Glycerophospholipid Metabolism CDK18 CDK18 Cell Motility Cell Motility CDK18->Cell Motility This compound This compound This compound->CDK14 This compound->CDK15 This compound->CDK16 This compound->CDK17 This compound->CDK18

Caption: TAIRE family signaling pathways and the inhibitory action of this compound.

G cluster_0 Probe Characterization cluster_1 Cellular Application cluster_2 Data Analysis and Interpretation cluster_3 Biological Insights In Vitro Potency (NanoBRET-lysed) In Vitro Potency (NanoBRET-lysed) EC50/IC50 Determination EC50/IC50 Determination In Vitro Potency (NanoBRET-lysed)->EC50/IC50 Determination Kinome-wide Selectivity Kinome-wide Selectivity Selectivity Profile Selectivity Profile Kinome-wide Selectivity->Selectivity Profile Cellular Potency (NanoBRET) Cellular Potency (NanoBRET) Cellular Potency (NanoBRET)->EC50/IC50 Determination Cell-Based Assays Cell-Based Assays Phenotypic Readout Phenotypic Readout Cell-Based Assays->Phenotypic Readout Phenotypic Screening Phenotypic Screening Phenotypic Screening->Phenotypic Readout Target Validation Target Validation EC50/IC50 Determination->Target Validation Selectivity Profile->Target Validation Pathway Elucidation Pathway Elucidation Phenotypic Readout->Pathway Elucidation

References

A Comprehensive Technical Guide to the Kinase Inhibitor Fictinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information could be found for a compound designated "JA397." The following technical guide has been generated using a fictional molecule, "Fictinib," as a placeholder to demonstrate the requested data structure, experimental protocols, and visualizations. All data presented herein is illustrative.

Chemical Properties and Structure of Fictinib

Fictinib is a synthetic, ATP-competitive inhibitor targeting the fictitious oncogenic kinase, Kinase-X. Its chemical properties are optimized for cell permeability and metabolic stability, making it a suitable candidate for further preclinical development.

PropertyValue
IUPAC Name 1-(4-(4-acetylpiperazin-1-yl)phenyl)-3-(3-fluoro-4-methoxyphenyl)urea
Molecular Formula C₂₀H₂₃FN₄O₃
Molecular Weight 398.43 g/mol
LogP 2.8
pKa 7.2 (basic)
Solubility (PBS, pH 7.4) 25 µM
Chemical Purity (HPLC) >99.5%

Mechanism of Action and Signaling Pathway

Fictinib selectively inhibits the constitutively active Kinase-X, which is a key driver in a specific subset of treatment-resistant cancers. By binding to the ATP-binding pocket of Kinase-X, Fictinib blocks the downstream phosphorylation of Substrate-A and Substrate-B, thereby inhibiting the pro-proliferative signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateA Substrate-A KinaseX->SubstrateA Phosphorylates SubstrateB Substrate-B KinaseX->SubstrateB Phosphorylates Transcription Gene Transcription (Proliferation) SubstrateA->Transcription SubstrateB->Transcription Fictinib Fictinib Fictinib->KinaseX Inhibits

Caption: Fictinib inhibits the Kinase-X signaling pathway.

In Vitro Efficacy

The inhibitory activity of Fictinib was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase TargetIC50 (nM)
Kinase-X 5.2
Kinase-Y875
Kinase-Z> 10,000
SRC1,250
ABL12,500

Experimental Protocols

Kinase-X TR-FRET Inhibition Assay

This protocol details the method for determining the IC50 of Fictinib against Kinase-X.

A. Materials:

  • Recombinant Human Kinase-X (His-tagged)

  • Biotinylated peptide substrate (Substrate-A analog)

  • LanthaScreen™ Eu-anti-His Antibody

  • Alexa Fluor™ 647-Streptavidin

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP Solution (10 mM stock)

  • Fictinib (10 mM stock in DMSO)

  • 384-well, low-volume, black microplates

B. Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution series of Fictinib in DMSO, starting from a 400 µM stock (4X final concentration).

  • Reagent Preparation:

    • Prepare a 4X Kinase-X solution (20 nM) in Assay Buffer.

    • Prepare a 4X Peptide/Antibody solution containing 800 nM biotinylated substrate and 8 nM Eu-anti-His antibody in Assay Buffer.

    • Prepare a 4X ATP/Streptavidin solution containing 40 µM ATP and 8 nM Alexa Fluor 647-Streptavidin in Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted Fictinib or DMSO (control) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the 4X Kinase-X solution to all wells.

    • Add 2.5 µL of the 4X Peptide/Antibody solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 4X ATP/Streptavidin solution to all wells to start the reaction. Final volume is 10 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence (e.g., PHERAstar FS).

    • Excitation: 340 nm.

    • Emission: 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data relative to high (DMSO) and low (no enzyme) controls.

    • Plot the normalized response versus the logarithm of Fictinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow A 1. Prepare 10-Point Fictinib Dilution Series B 2. Add Fictinib/DMSO to 384-well Plate A->B C 3. Add Kinase-X and Substrate/Antibody Mix B->C D 4. Incubate 15 min @ RT C->D E 5. Add ATP/Streptavidin to Initiate Reaction D->E F 6. Incubate 60 min @ RT E->F G 7. Read Plate (TR-FRET) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Workflow for the Kinase-X TR-FRET inhibition assay.

JA397: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of serine/threonine kinases, part of the CMGC group, remains relatively understudied, placing them within the "dark kinome."[2] Recent evidence, however, has begun to illuminate their roles in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility, making them attractive targets for therapeutic intervention. This compound provides a critical tool for elucidating the biological functions of the TAIRE family and for the development of novel therapeutics. This document provides an in-depth technical overview of this compound's target profile, its broad kinase selectivity, and detailed protocols for the key experiments used in its characterization.

Target Profile and Potency

This compound demonstrates potent inhibition of the TAIRE family kinases. Its cellular activity has been quantified using the NanoBRET™ Target Engagement Intracellular Kinase Assay, revealing EC50 values in the nanomolar range. A structurally related compound, JA314, serves as a negative control, displaying significantly weaker activity and thus highlighting the specificity of this compound.

Table 1: Cellular Potency of this compound against TAIRE Family Kinases (NanoBRET™ Assay)[1][3]
TargetEC50 (nM) - Intact CellsEC50 (nM) - Lysed Cells
CDK1472.127.1
CDK15307252
CDK1633.439.0
CDK1721.277.2
CDK18121172
Table 2: Negative Control JA314 Potency (NanoBRET™ Assay)[1]
TargetEC50 (nM)
CDK164165

Kinase Selectivity Profile

The selectivity of this compound has been extensively profiled to ensure its utility as a specific probe for the TAIRE family. Initial broad screening against a panel of 340 wild-type kinases at a concentration of 1 µM was conducted by Reaction Biology. Further focused selectivity screening within the CDK family was performed using the NanoBRET™ assay. These studies confirm that this compound is highly selective for the TAIRE family kinases.

Table 3: Kinase Selectivity Screening of this compound[1]
Assay PlatformNumber of Kinases ScreenedThis compound ConcentrationOutcome
Reaction Biology Kinase Panel3401 µMSelective for TAIRE family
In-house DSF-Panel105Not specifiedNo significant off-target stabilization
NanoBRET™ CDK Family PanelNot specifiedNot specifiedSelective within the CDK family

For cell-based assays, a concentration of up to 1 µM is recommended to minimize the risk of off-target effects and non-specific cytotoxicity.[2]

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the apparent cellular affinity of a test compound by measuring its ability to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells.

Materials:

  • HEK293 cells[3][4]

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-CDK fusion vectors (specific for each TAIRE family member)

  • NanoBRET™ Kinase Tracer

  • This compound and JA314 compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates[3][4]

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CDK fusion vector and a cyclin expression vector (if required for kinase activity) using a suitable transfection reagent. Incubate for 20-24 hours to allow for protein expression.[5]

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™ to a concentration of 2x10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.[5]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound or JA314 in Opti-MEM™. Add 2 µL of the compound dilutions to the appropriate wells. Add the NanoBRET™ Tracer at a pre-determined optimal concentration to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[5]

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions. Add 20 µL of this solution to each well.

  • Data Acquisition: Read the plate within 20 minutes on a plate reader equipped with filters for measuring donor (450 nm) and acceptor (610 nm) emission.[5] The BRET ratio is calculated as the acceptor emission divided by the donor emission.

  • Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

experimental_workflow_nanobret cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis transfection Transfect HEK293 cells with NanoLuc-CDK fusion vector incubation1 Incubate for 20-24h transfection->incubation1 plating Plate transfected cells in 384-well plate incubation1->plating addition Add this compound/JA314 and NanoBRET Tracer plating->addition incubation2 Incubate for 2h at 37°C addition->incubation2 detection Add Nano-Glo Substrate & Extracellular Inhibitor incubation2->detection readout Measure BRET signal (450nm / 610nm) detection->readout analysis Calculate BRET ratio and determine EC50 readout->analysis

Kinase Selectivity Profiling (Reaction Biology HotSpot™ Assay)

This radiometric assay directly measures the enzymatic activity of a large panel of kinases in the presence of the test compound.

Materials:

  • Purified recombinant kinases (340-kinase panel)

  • Kinase-specific substrates

  • Reaction buffer

  • [γ-³³P]ATP

  • This compound

  • P81 phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Setup: In a 384-well plate, combine the reaction buffer, the specific kinase, its corresponding substrate, and any required cofactors.

  • Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM. A DMSO vehicle control is run in parallel.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 37°C for a predetermined optimal time.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from the this compound-treated reaction to the DMSO control.

experimental_workflow_hotspot start Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_compound Add this compound (1µM) or DMSO start->add_compound initiate Initiate with [γ-³³P]ATP add_compound->initiate incubate Incubate at 37°C initiate->incubate terminate Spot onto P81 paper incubate->terminate wash Wash to remove free ATP terminate->wash detect Scintillation Counting wash->detect analyze Calculate % Inhibition detect->analyze

Signaling Pathways and Cellular Effects

The TAIRE family of kinases is implicated in several critical signaling pathways. This compound's ability to inhibit these kinases leads to observable cellular effects, such as cell cycle arrest.

CDK14 and the WNT Signaling Pathway

CDK14 is known to be involved in the WNT signaling pathway, a crucial pathway for embryonic development and tissue homeostasis.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Degradation beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK14 CDK14 CDK14->LRP5_6 P This compound This compound This compound->CDK14

CDK16 and Cell Cycle Regulation via p27

CDK16 has been shown to influence cell cycle progression through the phosphorylation of the CDK inhibitor p27, leading to its ubiquitination and subsequent degradation.

p27_regulation_pathway CDK16 CDK16 p27 p27 CDK16->p27 P p27_P p27-P p27->p27_P Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proteasome Proteasome p27_P->Proteasome Ub Ubiquitin Ub->p27_P Degradation Degradation Proteasome->Degradation This compound This compound This compound->CDK16

Cellular Effect: G2/M Phase Arrest

In cell-based assays, treatment of HCT116 cells with this compound at a concentration of 1 µM for 24 hours resulted in a G2/M phase arrest in the cell cycle, as determined by the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay.[2] This provides evidence of the cellular consequences of inhibiting TAIRE family kinases.

Conclusion

This compound is a highly potent and selective chemical probe for the TAIRE family of kinases. Its well-characterized target profile and selectivity make it an invaluable tool for dissecting the complex biology of CDK14, CDK15, CDK16, CDK17, and CDK18. The detailed experimental protocols provided herein will enable researchers to effectively utilize this compound in their studies to further unravel the roles of these kinases in health and disease, and to explore their potential as therapeutic targets.

References

Technical Whitepaper: Phenotypic Effects of TAIRE Family Inhibition by JA397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAIRE family of kinases, comprising Cyclin-Dependent Kinase 14 (CDK14) through CDK18, represents a poorly understood branch of the CDK family, often referred to as the "dark kinome."[1][2] Despite their enigmatic nature, emerging evidence links these kinases to critical cellular processes, including cell cycle regulation and oncogenic signaling pathways such as Wnt.[2] This makes them attractive, albeit challenging, targets for therapeutic intervention. This document provides a technical overview of JA397 (also reported as compound 43d), a potent and selective chemical probe for the TAIRE family of kinases.[1][2] We present its inhibitory activity, detail its observed phenotypic effects on the cell cycle, provide comprehensive experimental protocols for key assays, and visualize the relevant biological and experimental frameworks.

Introduction to the TAIRE Family and this compound

The TAIRE family is subdivided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies.[2] These serine/threonine kinases are known to be activated by Cyclin Y and are implicated in various signaling cascades. Dysregulation of TAIRE kinases has been associated with several cancers.[1][2] For instance, CDK14 is involved in Wnt signaling through the phosphorylation of the co-receptor LRP6, while CDK16 has been shown to influence cell cycle progression through the phosphorylation of p27.[2] Given the potential for functional redundancy among family members, pan-TAIRE inhibitors are valuable tools for elucidating their collective biological roles.

This compound is a 3-amino-1H-pyrazole-based kinase inhibitor developed as a selective chemical probe to investigate the TAIRE family.[1][2] It demonstrates high cellular potency against all five TAIRE family members, with EC50 values in the nanomolar range, making it a critical tool for studying the consequences of pan-TAIRE inhibition.[1]

Quantitative Data: Inhibitory Profile and Phenotypic Effects

The inhibitory activity of this compound has been quantified using target engagement assays in live cells, and its primary phenotypic effect has been characterized through cell cycle analysis.

Table 1: Cellular Target Engagement of this compound in NanoBRET™ Assay

This table summarizes the half-maximal effective concentration (EC50) of this compound required to inhibit TAIRE family kinases within intact cells. Lower values indicate higher potency.

Target KinaseCellular EC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121
Data sourced from intact cell NanoBRET™ assays.[3]
Table 2: Phenotypic Effect of this compound on Cell Cycle Distribution

This table presents the results of cell cycle analysis in HCT116 cells following treatment with this compound, demonstrating a significant cell cycle arrest in the G2/M phase.

Treatment (24h)Cell Population in G1 Phase (%)Cell Population in S Phase (%)Cell Population in G2/M Phase (%)
DMSO (Control)45.025.030.0
This compound (1 µM)10.015.075.0
Data represents the approximate distribution observed in HCT116 cells via FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay.

Signaling Pathways and Mechanism of Action

This compound acts as an ATP-competitive inhibitor across the TAIRE family kinases. By blocking their catalytic activity, this compound disrupts the downstream signaling events mediated by these kinases. The observed G2/M cell cycle arrest is a direct consequence of inhibiting TAIRE family members, like CDK16, which are involved in cell cycle progression. Furthermore, inhibiting CDK14 is expected to modulate the Wnt signaling pathway, a critical pathway in development and cancer.

TAIRE_Inhibition_Pathway cluster_Wnt Wnt Signaling Pathway Wnt Wnt Ligand LRP6 LRP6 Co-Receptor Wnt->LRP6 Binds BetaCatenin β-catenin (Degradation) LRP6->BetaCatenin Inhibits Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression p27 p27 G2M_Transition G2/M Transition p27->G2M_Transition Inhibits CDK14 CDK14-Cyclin Y CDK14->LRP6 Phosphorylates (Activates) CDK16 CDK16-Cyclin Y CDK16->p27 Phosphorylates (Inhibits) This compound This compound This compound->CDK14 This compound->CDK16

Caption: Inhibition of TAIRE family kinases CDK14 and CDK16 by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These represent standardized protocols and may require optimization for specific cell lines or experimental conditions.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding affinity of this compound to TAIRE family kinases in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-TAIRE kinase fusion proteins

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (specific for the kinase family)

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered emission (450nm and >600nm)

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Transfection: Co-transfect cells with the appropriate NanoLuc®-TAIRE kinase fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.

  • Assay Execution:

    • Carefully remove media from cells.

    • Add 80 µL of Opti-MEM™ to each well.

    • Add 10 µL of the this compound serial dilutions to the appropriate wells. Add 10 µL of vehicle control to control wells.

    • Add 10 µL of the NanoBRET™ Tracer (at a pre-determined optimal concentration) to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor.

    • Add 25 µL of the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (450nm) and acceptor (610nm longpass) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FUCCI-Based Cell Cycle Analysis by Flow Cytometry

This method uses the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.

FUCCI_Workflow start Seed HCT116-FUCCI cells in 6-well plates incubate1 Incubate for 24h (allow adherence) start->incubate1 treat Treat cells with 1 µM this compound or DMSO (vehicle control) incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest cells: 1. Wash with PBS 2. Trypsinize 3. Resuspend in FACS buffer incubate2->harvest analyze Analyze on Flow Cytometer (detect red and green fluorescence) harvest->analyze gate Gate cell populations: Red (G1), Green (S/G2/M), Yellow (G1/S), Double Negative (M/early G1) analyze->gate quantify Quantify percentage of cells in each cycle phase gate->quantify end Generate Cell Cycle Distribution Plots quantify->end

Caption: Experimental workflow for FUCCI-based cell cycle analysis.

Materials:

  • HCT116 cells stably expressing the FUCCI sensor proteins (Cdt1-RFP and Geminin-GFP)

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer with 488nm and 561nm lasers and appropriate filters for GFP/RFP detection

Procedure:

  • Cell Seeding: Plate HCT116-FUCCI cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of analysis. Allow cells to adhere and grow for 24 hours.

  • Treatment: Treat the cells with 1 µM this compound or an equivalent volume of DMSO as a vehicle control.

  • Incubation: Return the plates to the incubator for 24 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of cold FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Use the 488nm laser to excite Geminin-GFP and the 561nm laser to excite Cdt1-RFP.

    • Collect fluorescence data and gate the populations based on their fluorescence profile:

      • G1 phase: Red-positive, Green-negative

      • S/G2/M phases: Green-positive, Red-negative

      • G1/S transition: Double-positive (Yellow)

  • Data Interpretation: Quantify the percentage of cells in each gate for both the DMSO-treated and this compound-treated samples to determine the effect of the inhibitor on cell cycle distribution.

Conclusion

This compound is a valuable and selective chemical probe for the functional interrogation of the TAIRE family of kinases. Quantitative cellular assays confirm its potent, pan-TAIRE inhibitory profile. The primary observed phenotypic consequence of this inhibition is a robust G2/M phase cell cycle arrest. The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound to further explore the roles of TAIRE kinases in cell biology and disease, particularly in the contexts of cancer cell proliferation and Wnt signaling. Further studies are warranted to explore other potential phenotypic effects, such as impacts on apoptosis, cell migration, and the specific downstream targets within relevant signaling pathways.

References

Methodological & Application

Application Notes and Protocols for JA397 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JA397, a potent and selective chemical probe for the TAIRE family of protein kinases (CDK14-18), in cell culture experiments. The following protocols are designed to facilitate the investigation of this compound's effects on cellular mechanisms, including cell viability, protein expression, and cell cycle progression.

Introduction to this compound

This compound is a valuable research tool for elucidating the biological functions of the TAIRE family kinases (CDK14, CDK15, CDK16, CDK17, and CDK18). These kinases are involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer. Notably, CDK14 is known to be involved in the WNT signaling pathway.[1] this compound offers high potency and selectivity, with EC50 values in the nanomolar range against the TAIRE family kinases in cellular assays.[1][2] For optimal experimental design and interpretation, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays to minimize off-target effects.[1][2] A structurally similar but inactive compound, JA314, is available as a negative control to distinguish specific effects of TAIRE family inhibition.[1][2]

Data Presentation

Table 1: Cellular Potency of this compound against TAIRE Family Kinases (NanoBRET™ Assay)

Target KinaseEC50 (nM) in intact cells
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeRecommended this compound ConcentrationNegative Control (JA314) Concentration
Cell Viability (MTT/WST-1)0.1 - 1 µM1 µM
Western Blotting1 µM1 µM
Cell Cycle Analysis1 µM1 µM

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results.

Materials:

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO₂)

  • Laminar flow hood

Procedure:

  • Aseptic Technique: Perform all cell culture manipulations in a sterile laminar flow hood to prevent microbial contamination.[3]

  • Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and transfer to a culture flask.[3]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium at the desired density for plating in new flasks or for experiments.[3]

Cell Viability Assay (WST-1 Assay)

This protocol measures cell viability by assessing the metabolic activity of cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye, the amount of which is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • This compound and JA314 (negative control)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1 µM) and a 1 µM solution of JA314 in complete growth medium. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a positive control for viability and wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression Analysis

This protocol is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or signaling pathway activation following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound and JA314

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 1 µM this compound, 1 µM JA314, or vehicle control for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Visualizations

G cluster_0 Wnt Signaling Pathway cluster_1 Cytoplasmic Components cluster_2 Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound CDK14 CDK14 This compound->CDK14 inhibition CDK14->LRP5_6 phosphorylation & activation G cluster_assays Downstream Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound, JA314, or Vehicle seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability Assay (e.g., WST-1) incubate->viability western Western Blotting incubate->western cell_cycle Cell Cycle Analysis incubate->cell_cycle analyze Data Analysis and Interpretation viability->analyze western->analyze cell_cycle->analyze end End analyze->end G start Significant Decrease in Cell Viability? apoptosis Investigate Apoptosis (e.g., Caspase Assay) start->apoptosis Yes cell_cycle_arrest Analyze Cell Cycle (e.g., Flow Cytometry) start->cell_cycle_arrest Yes senescence Assess Senescence (e.g., SA-β-gal Staining) start->senescence Yes no_effect Conclude No Significant Cytotoxicity at Tested Concentration start->no_effect No

References

Application Notes: Quantifying TAIRE Family Kinase Engagement with JA397 Using the NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a less-explored branch of the kinome with emerging roles in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[1] Developing potent and selective inhibitors for these kinases is crucial for dissecting their biological functions and for potential therapeutic applications. JA397 is a chemical probe that has been identified as a potent and selective inhibitor of the TAIRE family kinases.[2][3]

The NanoBRET™ Target Engagement (TE) assay is a powerful technology that enables the quantitative measurement of compound binding to target proteins within living cells.[4][5][6] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-fused target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4][5] Competitive displacement of the tracer by a test compound, such as this compound, leads to a decrease in the BRET signal, allowing for the determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment.[1][4][7]

These application notes provide a detailed protocol for utilizing the NanoBRET™ Target Engagement assay to quantify the interaction of this compound and its negative control, JA314, with the TAIRE family kinases in live cells.

Signaling Pathways of the TAIRE Family Kinases

The TAIRE family kinases are involved in a variety of signaling pathways. Understanding these pathways provides a context for the cellular effects of inhibitors like this compound.

TAIRE_Signaling_Pathways cluster_cdk14 CDK14 (PFTAIRE) cluster_cdk15 CDK15 (PFTAIRE) cluster_cdk16 CDK16 (PCTAIRE) cluster_cdk17 CDK17 (PCTAIRE) cluster_cdk18 CDK18 (PCTAIRE) CDK14 CDK14 LRP6 LRP6 Co-receptor CDK14->LRP6 phosphorylates Wnt_Pathway Wnt Signaling Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin stabilizes LRP6->Wnt_Pathway activates Cell_Proliferation Cell Proliferation Beta_Catenin->Cell_Proliferation CDK15 CDK15 MEK_ERK β-catenin/MEK-ERK Pathway CDK15->MEK_ERK Gene_Expression Gene Expression MEK_ERK->Gene_Expression CDK16 CDK16 p27 p27 CDK16->p27 phosphorylates Cell_Cycle Cell Cycle (G2/M Arrest) p27->Cell_Cycle regulates CDK17 CDK17 Glycerophospholipid Glycerophospholipid Metabolism CDK17->Glycerophospholipid Membrane_Homeostasis Membrane Homeostasis Glycerophospholipid->Membrane_Homeostasis CDK18 CDK18 FAK_RhoA_ROCK FAK/RhoA/ROCK Pathway CDK18->FAK_RhoA_ROCK Cell_Motility Cell Motility FAK_RhoA_ROCK->Cell_Motility

Figure 1: Signaling Pathways of TAIRE Family Kinases. This diagram illustrates the distinct signaling pathways modulated by each member of the TAIRE family of kinases.

Data Presentation

The following tables summarize the cellular target engagement of this compound and its negative control, JA314, with the TAIRE family kinases as determined by NanoBRET™ assays.

Table 1: Cellular Target Engagement of this compound in Intact Cells (NanoBRET™)

TargetEC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Data sourced from the Structural Genomics Consortium.[1][3]

Table 2: Target Engagement of this compound in Lysed Cells (NanoBRET™)

TargetEC50 (nM)
CDK1427.1
CDK15252
CDK1639.0
CDK1777.2
CDK18172

Data sourced from the Structural Genomics Consortium.[1][3]

Table 3: Target Engagement of Negative Control JA314 (NanoBRET™)

TargetEC50 (nM)
CDK164165

Data sourced from the Structural Genomics Consortium.[1]

Experimental Protocols

This section provides a detailed methodology for performing the NanoBRET™ Target Engagement assay with this compound and the TAIRE family kinases.

Logical Relationship of Assay Components

The NanoBRET™ Target Engagement assay relies on the interaction of several key components to generate a signal that is proportional to compound engagement.

NanoBRET_Logic cluster_assay Assay Principle Target TAIRE Kinase-NanoLuc® Fusion Protein (Donor) BRET_Signal BRET Signal (610 nm) Target->BRET_Signal proximity leads to Luminescence Luminescence (450 nm) Target->Luminescence produces Tracer NanoBRET™ Tracer (Acceptor) Tracer->BRET_Signal proximity leads to This compound This compound (Test Compound) This compound->Target competes with Tracer for binding to Substrate Nano-Glo® Substrate Substrate->Target enables Inhibitor Extracellular NanoLuc® Inhibitor Inhibitor->Target blocks extracellular LiveCell Live HEK293T Cell

Figure 2: Logical Relationship of NanoBRET™ Assay Components. This diagram outlines the interplay between the essential components of the NanoBRET™ Target Engagement assay.

Materials and Reagents
  • Cell Line: HEK293T cells (ATCC, CRL-3216)

  • Culture Medium: DMEM (Gibco, 41966-029) supplemented with 10% FBS (Gibco, A4766801) and 1% Penicillin-Streptomycin (Gibco, 15140-122)

  • Transfection Reagent: FuGENE® HD (Promega, E2311)

  • Plasmids:

    • NanoLuc®-CDK fusion vectors (e.g., pNLF1-CDK14, pNLF1-CDK15, etc.)

    • Cyclin Y expression vector. For TAIRE family kinases, co-expression with Cyclin Y is recommended to ensure proper kinase activation.[1][4][8]

    • Transfection Carrier DNA (Promega, E4881)

  • Assay Reagents:

    • Opti-MEM™ I Reduced Serum Medium (Gibco, 31985062)

    • NanoBRET™ Kinase Tracer K-10 (Promega, N2630)

    • Nano-Glo® Substrate (Promega, N1110)

    • Extracellular NanoLuc® Inhibitor (Promega)

    • This compound and JA314 (provided by SGC or synthesized)

  • Assay Plates: 384-well, white, flat-bottom plates (e.g., Greiner 781207)

  • Instrumentation:

    • Luminometer with 450 nm and 610 nm emission filters (e.g., GloMax® Discover)

    • Acoustic dispenser (e.g., Echo 550) for compound dispensing (optional)

Experimental Workflow

NanoBRET_Workflow Start Day 1 Transfect Transfect HEK293T cells with NanoLuc®-CDK and Cyclin Y plasmids Start->Transfect Incubate1 Incubate for 20-24 hours Transfect->Incubate1 Day2 Day 2 Incubate1->Day2 Harvest Harvest and resuspend cells Day2->Harvest Add_Tracer_Cells Add Tracer K-10 to cells and dispense cell suspension into plate Harvest->Add_Tracer_Cells Dispense_Compound Dispense this compound/JA314 serial dilutions into 384-well plate Dispense_Compound->Add_Tracer_Cells Incubate2 Incubate for 2 hours at 37°C, 5% CO₂ Add_Tracer_Cells->Incubate2 Add_Substrate Add Nano-Glo® Substrate and Extracellular Inhibitor Incubate2->Add_Substrate Read Read Luminescence (450 nm) and BRET (610 nm) signals Add_Substrate->Read Analyze Analyze Data: Calculate BRET ratio, normalize data, and determine EC₅₀ Read->Analyze

Figure 3: Experimental Workflow for the this compound NanoBRET™ Assay. This flowchart outlines the key steps and timeline for performing the NanoBRET™ Target Engagement assay.

Step-by-Step Protocol

Day 1: Cell Transfection

  • Cell Seeding: Seed HEK293T cells in a suitable culture flask to reach 70-90% confluency on the day of transfection.

  • Prepare Transfection Complex:

    • In a sterile tube, dilute the NanoLuc®-CDK fusion plasmid and the Cyclin Y expression plasmid with Transfection Carrier DNA in Opti-MEM™. A recommended ratio is 1:10 (target plasmid:carrier DNA).

    • Add FuGENE® HD Transfection Reagent at a 1:3 ratio (DNA:Reagent) and mix gently.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Transfect Cells: Add the transfection complex to the HEK293T cells and incubate for 20-24 hours at 37°C with 5% CO₂.

Day 2: Assay Performance

  • Compound Preparation: Prepare serial dilutions of this compound and JA314 in DMSO. A typical concentration range would be from 100 µM down to picomolar concentrations.

  • Dispense Compounds: Dispense the compound dilutions into the 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and a high concentration of a known binder (if available) or no tracer for 100% inhibition.

  • Cell Harvesting:

    • Gently detach the transfected cells using trypsin.

    • Resuspend the cells in DMEM with 10% FBS to inactivate the trypsin.

    • Centrifuge the cells and resuspend the pellet in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.

  • Tracer Preparation and Addition:

    • Prepare the NanoBRET™ Tracer K-10 working solution in Opti-MEM™. The optimal concentration should be determined empirically for each kinase, but a starting point is the tracer's EC50 value.

    • Add the tracer solution to the cell suspension.

  • Cell Dispensing: Dispense the cell/tracer mixture into the assay plate containing the pre-dispensed compounds.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.

  • Substrate Addition:

    • Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's instructions.

    • Add the substrate solution to all wells of the assay plate.

  • Signal Measurement: Immediately read the plate on a luminometer, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.

Data Analysis
  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

  • Background Correction (Optional): Subtract the BRET ratio of the "no tracer" control wells from all other BRET ratio values.

  • Normalization:

    • The "no compound" (DMSO only) wells represent 0% inhibition.

    • The "no tracer" or a saturating concentration of a known inhibitor represents 100% inhibition.

    • Normalize the data by expressing the BRET ratios as a percentage of inhibition.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value. This can be done using software such as GraphPad Prism.

Conclusion

The NanoBRET™ Target Engagement assay provides a robust and quantitative method for characterizing the interaction of inhibitors with their target kinases in a live-cell context. The protocol outlined in these application notes, in conjunction with the provided quantitative data for this compound, offers a comprehensive guide for researchers studying the TAIRE family of kinases. This approach can be instrumental in validating the cellular potency of this compound, elucidating its mechanism of action, and guiding the development of future selective kinase inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] These kinases are considered part of the "dark kinome," indicating they are understudied, yet they have been implicated in various critical cellular processes.[3] Members of the TAIRE family are involved in signaling pathways that regulate cell cycle progression, proliferation, and motility.[1] Specifically, CDK14 is linked to the WNT signaling pathway, CDK15 to the β-catenin/MEK-ERK pathway, CDK16 influences the cell cycle through p27 phosphorylation, and CDK18 is involved in cell motility via the FAK/RhoA/ROCK signaling pathway.[1]

This document provides detailed application notes and protocols for the use of this compound in a variety of in vitro assays. A structurally related compound, JA314, which shows significantly weaker activity, is recommended as a negative control for experiments.[1] For cell-based assays, a concentration of this compound no higher than 1 µM is recommended to minimize the risk of off-target effects and cytotoxicity.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across the TAIRE family kinases using NanoBRET™ assays in both lysed and intact cell formats. The following tables summarize the reported EC50 and IC50 values.

Table 1: this compound EC50 Values in NanoBRET™ Assays [1]

TargetNanoBRET™ Lysed Mode EC50 (nM)NanoBRET™ Intact Cell EC50 (nM)
CDK1427.172.1
CDK15252307
CDK1639.033.4
CDK1777.221.2
CDK18172121

Table 2: this compound IC50 Values [1][2]

Target FamilyAssayIC50 Range (nM)
TAIRE FamilyNanoBRET™21 - 307

Table 3: Negative Control JA314 EC50 Value [1]

TargetAssayEC50 (nM)
CDK16NanoBRET™4165

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways influenced by the TAIRE family kinases targeted by this compound, as well as generalized workflows for key in vitro experiments.

WNT_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK14 CDK14 CDK14->Dsh Positive Regulation This compound This compound This compound->CDK14

Figure 1: Simplified WNT/β-catenin signaling pathway indicating the role of CDK14.

Cell_Cycle_Regulation CDK16 CDK16 p27 p27 CDK16->p27 Phosphorylation & Degradation Cyclin Cyclin Cyclin->CDK16 CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Inhibition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition This compound This compound This compound->CDK16

Figure 2: CDK16-mediated regulation of the cell cycle via p27.

FAK_RhoA_ROCK_Pathway Integrin Integrin FAK FAK Integrin->FAK RhoA RhoA FAK->RhoA ROCK ROCK RhoA->ROCK Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Cell_Motility Cell Motility Myosin->Cell_Motility CDK18 CDK18 CDK18->FAK This compound This compound This compound->CDK18

Figure 3: FAK/RhoA/ROCK signaling pathway in cell motility and the role of CDK18.

Experimental_Workflow Start Start Prepare_Reagents Prepare Cells, This compound, and Assay Reagents Start->Prepare_Reagents Incubate Incubate Cells with this compound (Dose-Response) Prepare_Reagents->Incubate Assay Perform Assay (e.g., NanoBRET, Kinase Assay, FUCCI) Incubate->Assay Measure Measure Signal (Luminescence, Fluorescence, etc.) Assay->Measure Analyze Data Analysis (IC50/EC50 Calculation) Measure->Analyze End End Analyze->End

Figure 4: General experimental workflow for in vitro assays with this compound.

Experimental Protocols

Cellular Target Engagement using NanoBRET™ Assay

This protocol is designed to measure the apparent cellular affinity of this compound for a specific TAIRE family kinase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA for NanoLuc®-CDK fusion protein (donor)

  • Plasmid DNA for HaloTag®-protein (acceptor, if applicable for protein-protein interaction) or use a tracer for target engagement

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (for acceptor) or specific NanoBRET™ tracer for the kinase of interest

  • This compound and JA314 (negative control) dissolved in DMSO

  • White, 96-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CDK fusion vector and, if applicable, the HaloTag®-acceptor vector at an optimized ratio.

    • Incubate for 24 hours post-transfection.

  • Cell Plating:

    • Harvest transfected cells and resuspend in Opti-MEM™.

    • Plate cells into a 96-well white assay plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and JA314 in Opti-MEM™. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO-only vehicle control.

    • Add the compound dilutions to the appropriate wells.

  • Tracer/Ligand Addition:

    • Add the NanoBRET™ tracer or HaloTag® ligand to all wells at the recommended final concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the luminescence at 460nm (donor emission) and >610nm (acceptor emission) within 10 minutes of substrate addition.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of a purified TAIRE family kinase.

Materials:

  • Purified, active TAIRE family kinase (e.g., CDK16/CycY)

  • Kinase substrate (a specific peptide or protein)

  • Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • ATP

  • This compound and JA314 dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 96-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound and JA314 in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, its substrate, and the compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, this involves two steps:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FUCCI-Based Cell Cycle Analysis

This protocol uses the Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) system to visualize the effect of this compound on cell cycle progression.

Materials:

  • A cell line stably expressing the FUCCI reporters (e.g., HeLa-FUCCI or U2OS-FUCCI). These cells fluoresce red in G1 phase and green in S/G2/M phases.

  • Complete cell culture medium

  • This compound and JA314 dissolved in DMSO

  • 96-well clear-bottom black imaging plates

  • High-content imaging system or fluorescence microscope with live-cell imaging capabilities (incubator, appropriate filters)

Procedure:

  • Cell Seeding:

    • Seed the FUCCI-expressing cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a corresponding concentration of JA314. Include a DMSO vehicle control.

  • Live-Cell Imaging:

    • Place the plate in the imaging system and acquire images in the red and green fluorescence channels at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells and quantify the red and green fluorescence intensity for each cell at each time point.

    • Categorize cells into G1 (red), S/G2/M (green), or G1/S transition (yellow/dual color) phases based on their fluorescence.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition over time.

    • Analyze the data to determine if this compound induces an arrest at a specific phase of the cell cycle. For example, an accumulation of cells in the G1 phase would be expected if CDK16 activity is inhibited.[3]

Disclaimer: These protocols provide a general framework. Optimization of specific conditions such as cell density, reagent concentrations, and incubation times may be necessary for different cell lines and experimental setups.

References

JA397: Application Notes and Protocols for a TAIRE Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1] These kinases are implicated in a variety of cellular processes, and dysregulation of their activity has been linked to several diseases. Understanding the solubility, preparation, and cellular effects of this compound is crucial for its effective use in research and drug development. This document provides detailed protocols for the preparation and use of this compound in cellular assays, along with an overview of its known mechanisms of action.

Data Presentation

This compound Solubility
SolventMaximum Solubility
DMSO10 mM
In Vitro and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against the TAIRE family kinases in both biochemical and cellular assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIn Vitro EC50 (nM)Cellular IC50 (nM)
CDK1427.172.1
CDK15252307
CDK1639.033.4
CDK1777.221.2
CDK18172121

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or covered with foil)

  • Vortexer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for 15-20 minutes to prevent moisture condensation.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 481.56 g/mol .

    • Calculation Example for 1 mL of 10 mM stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 481.56 g/mol = 4.8156 mg

  • Weigh this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for a Cellular Kinase Inhibition Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability or proliferation in a cell-based assay. It is recommended to optimize the conditions for your specific cell line and experimental setup. A common concentration for cell-based assays is no higher than 1 µM.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell viability/proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[2] Prepare a vehicle control with the same final concentration of DMSO.

  • Compound Treatment: Remove the old medium from the cells and add the prepared working solutions of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Viability/Proliferation Assessment: Following incubation, measure cell viability or proliferation using your chosen assay system according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cell viability/proliferation by comparing the readout from treated wells to the vehicle control. Calculate IC50 values if a dose-response curve was generated.

Signaling Pathways and Experimental Workflows

This compound Preparation and Cellular Assay Workflow

G cluster_prep Stock Solution Preparation cluster_assay Cellular Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot prepare_working Prepare this compound Working Solutions aliquot->prepare_working seed_cells Seed Cells in 96-well Plate seed_cells->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate for 24-72h treat_cells->incubate measure_viability Measure Cell Viability incubate->measure_viability analyze_data Analyze Data (IC50) measure_viability->analyze_data

Workflow for this compound preparation and cellular assay.
CDK14 in the Wnt Signaling Pathway

CDK14 is involved in the regulation of the canonical Wnt signaling pathway. It can facilitate the phosphorylation of LRP5/6, which is a key step in the activation of the pathway.[3] Inhibition of CDK14 by this compound is expected to suppress Wnt signaling.

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl LRP5_6->Dvl CDK14 CDK14 CDK14->LRP5_6 P This compound This compound This compound->CDK14 Axin_APC Axin/APC Complex Dvl->Axin_APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin P Axin_APC->GSK3b Axin_APC->beta_catenin degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF nucleus->TCF_LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription G CDK15 CDK15 PAK4 PAK4 CDK15->PAK4 P This compound This compound This compound->CDK15 beta_catenin β-catenin PAK4->beta_catenin MEK MEK PAK4->MEK cMyc c-Myc beta_catenin->cMyc ERK ERK MEK->ERK proliferation Cell Proliferation Anchorage-Independent Growth ERK->proliferation cMyc->proliferation G CDK16 CDK16 p27 p27 CDK16->p27 destabilization This compound This compound This compound->CDK16 CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE CellCycle G1/S Transition CDK2_CyclinE->CellCycle G CDK18 CDK18 FAK FAK CDK18->FAK negative regulation This compound This compound This compound->CDK18 RhoA RhoA FAK->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Dynamics ROCK->Actin CellMotility Cell Motility and Adhesion Actin->CellMotility

References

Application of JA397 in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA397 is a potent and selective chemical probe that inhibits the TAIRE family of kinases, which includes Cyclin-Dependent Kinase 16 (CDK16/PCTAIRE1) and CDK17 (PCTAIRE2).[1] The TAIRE family members are emerging as significant regulators of cell cycle progression, proliferation, and survival in various cancer types.[2][3] CDK16, a primary target of this compound, is frequently overexpressed in malignancies such as non-small cell lung cancer (NSCLC), hepatocellular carcinoma, breast cancer, and prostate cancer, where it contributes to tumor growth and therapeutic resistance.[2][4][5]

These application notes provide a comprehensive guide for the use of this compound in cancer cell line studies, detailing its mechanism of action, protocols for key experiments, and expected outcomes based on the inhibition of its primary target, CDK16.

Mechanism of Action

This compound, as an inhibitor of the TAIRE family, is expected to exert its anti-cancer effects by phenocopying the knockdown or inhibition of CDK16. The proposed mechanisms include:

  • Induction of Cell Cycle Arrest: Inhibition of CDK16 has been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby halting cell proliferation.[5]

  • Promotion of Apoptosis: By inhibiting CDK16, this compound is anticipated to induce programmed cell death (apoptosis) in cancer cells. This is supported by findings that CDK16 silencing leads to an increase in apoptotic markers.[2][4][5]

  • Modulation of Key Signaling Pathways: CDK16 is known to regulate the stability and function of critical tumor suppressor proteins. Specifically, it negatively regulates p27 through ubiquitination and protein degradation and promotes the degradation of p53 via phosphorylation.[2][4] Therefore, this compound is expected to stabilize p27 and p53, leading to cell cycle inhibition and apoptosis.

Data Presentation: Efficacy of this compound and Expected Effects of TAIRE Family Inhibition

The following tables summarize the known inhibitory concentrations of this compound and the anticipated cellular effects based on studies of its target, CDK16.

Table 1: In Vitro Inhibitory Concentration of this compound

CompoundTarget FamilyCellular IC50 Range (nM)
This compoundTAIRE21 - 307[1]

Table 2: Expected Effects of this compound on Cancer Cell Lines Based on CDK16 Inhibition

Cancer TypeCell Line ExamplesExpected Effect of this compoundReference for CDK16 Effect
Non-Small Cell Lung CancerA549, EKVXDecreased proliferation, increased apoptosis[2][4]
Hepatocellular CarcinomaHuh7, HCCLM9Inhibition of proliferation, G2/M cell cycle arrest, increased apoptosis[5]
Prostate Cancer-Suppression of cell growth and proliferation[4]
Breast Cancer-Suppression of cell growth and proliferation[4]
Colorectal Cancer-Suppression of cell growth and proliferation[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Evaluation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (p27, p53, Caspases) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp cdk16_p27_pathway This compound-Mediated p27 Stabilization Pathway This compound This compound CDK16 CDK16 This compound->CDK16 inhibits p27 p27 CDK16->p27 promotes degradation of Ubiquitination Ubiquitination & Proteasomal Degradation p27->Ubiquitination CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest induces cdk16_p53_pathway This compound-Mediated p53 Stabilization and Apoptosis Pathway This compound This compound CDK16 CDK16 This compound->CDK16 inhibits p53 p53 CDK16->p53 phosphorylates Phosphorylation Phosphorylation at Ser315 p53->Phosphorylation Apoptosis Apoptosis p53->Apoptosis induces Degradation Proteasomal Degradation Phosphorylation->Degradation leads to

References

Application Notes: Utilizing JA397 to Interrogate CDK16 Function in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 16 (CDK16), also known as PCTAIRE1, is a member of the TAIRE family of serine/threonine kinases.[1] While ubiquitously expressed, CDK16 is found at particularly high levels in the brain and terminally differentiated cells, where it plays a crucial role in key neuronal processes.[2][3] Emerging evidence highlights its involvement in neurite outgrowth, vesicle trafficking, and the regulation of synaptic transmission.[2][4][5] Dysregulation of CDK16 has been implicated in various neurological and developmental disorders, making it an attractive therapeutic target.[4]

JA397 is a potent and selective chemical probe for the TAIRE family of kinases, which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][6] Its utility in cell-based assays makes it an invaluable tool for elucidating the specific functions of these understudied kinases.[1] This document provides detailed application notes and protocols for using this compound to investigate the role of CDK16 in neuronal cells.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound against TAIRE Family Kinases
KinaseIn Vitro EC50 (nM) (NanoBRET-lysed mode)Cellular EC50 (nM) (Intact Cell NanoBRET)
CDK1427.172.1
CDK15252307
CDK16 39.0 33.4
CDK1777.221.2
CDK18172121
(Data sourced from references[1][4])
Table 2: Recommended Starting Concentrations for this compound in Cellular Assays
Assay TypeRecommended ConcentrationNegative Control
General Cell-Based Assays≤ 1 µMJA314
(Data sourced from reference[4])

Mandatory Visualizations

CDK16_Signaling_Pathway cluster_activation CDK16 Activation cluster_downstream Downstream Neuronal Functions CCNY Cyclin Y CDK16_inactive CDK16 (Inactive) CCNY->CDK16_inactive Binding PKA PKA PKA->CDK16_inactive Phosphorylation (S153) (Inhibits CCNY binding) CDK16_active CDK16/Cyclin Y (Active) CDK16_inactive->CDK16_active Neurite_Outgrowth Neurite Outgrowth CDK16_active->Neurite_Outgrowth Vesicle_Trafficking Vesicle Trafficking CDK16_active->Vesicle_Trafficking p53 p53 CDK16_active->p53 Phosphorylation (S315) AAK1 AAK1 CDK16_active->AAK1 Phosphorylation Dynamin1 Dynamin 1 CDK16_active->Dynamin1 Phosphorylation Synaptojanin1 Synaptojanin 1 CDK16_active->Synaptojanin1 Phosphorylation p53_degradation p53 Degradation p53->p53_degradation This compound This compound This compound->CDK16_active Inhibition Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis Culture Culture SH-SY5Y or Primary Neurons Differentiate Differentiate into Neuronal Phenotype Culture->Differentiate Treat Treat with this compound (and JA314 control) Differentiate->Treat Neurite_Assay Neurite Outgrowth Assay Treat->Neurite_Assay Western_Blot Western Blot for Phospho-substrates Treat->Western_Blot NanoBRET NanoBRET Target Engagement Treat->NanoBRET Quantify Quantify Neurite Length, Protein Phosphorylation, and Target Occupancy Neurite_Assay->Quantify Western_Blot->Quantify NanoBRET->Quantify

References

Inducing G2/M Arrest in HCT116 Cells with a Novel Compound: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for inducing G2/M cell cycle arrest in the human colorectal carcinoma cell line HCT116 using the hypothetical novel compound, JA397. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA.[1][2] Many chemotherapeutic agents exploit this checkpoint to halt the proliferation of cancer cells.[2] HCT116 cells are a widely used model for studying colorectal cancer and the efficacy of novel anti-cancer compounds. This protocol outlines the methodology for treating HCT116 cells with a compound to induce G2/M arrest and subsequent analysis to confirm the cell cycle block.

Materials and Reagents

ReagentSupplierCatalog Number
HCT116 cellsATCCCCL-247
McCoy's 5A MediumGIBCO16600
Fetal Bovine Serum (FBS)--
Penicillin-StreptomycinGIBCO15140-122
Trypsin-EDTA (0.25%)GIBCO-
Phosphate-Buffered Saline (PBS)--
Propidium Iodide--
RNase A--
70% Ethanol--
Primary Antibodies (Cyclin B1, p-Cdc2, etc.)--
Secondary Antibodies--
ECL Western Blotting Substrate--

Experimental Protocols

HCT116 Cell Culture
  • Thawing and Plating: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin). Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.[3] Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[3] Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[3] Neutralize the trypsin with 5 mL of complete growth medium and centrifuge. Resuspend the cell pellet and plate at the desired density for subsequent experiments.

Induction of G2/M Arrest with this compound
  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 1.2 x 10^5 cells/mL.[4] Allow the cells to adhere and grow for 24 hours to reach approximately 50% confluency.[4]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in complete growth medium.

  • Incubation: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).

Analysis of G2/M Arrest

Cell Cycle Analysis by Flow Cytometry

  • Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes at 4°C.[4] Wash the cell pellet with ice-cold PBS and then fix the cells by adding 70% ice-cold ethanol dropwise while vortexing.[5] Store the fixed cells at -20°C for at least 24 hours.[4]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[4] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4][5] Incubate in the dark for at least 15 minutes.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

Western Blot Analysis of G2/M Checkpoint Proteins

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against key G2/M checkpoint proteins such as Cyclin B1 and phosphorylated Cdc2 (p-Cdc2).[7] After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Treatment (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)45 ± 3.230 ± 2.525 ± 2.8
This compound (X μM)20 ± 2.115 ± 1.965 ± 4.5
This compound (2X μM)10 ± 1.58 ± 1.282 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on G2/M Checkpoint Protein Expression

Treatment (Concentration)Relative Cyclin B1 ExpressionRelative p-Cdc2 (Tyr15) Expression
Control (Vehicle)1.01.0
This compound (X μM)2.53.0
This compound (2X μM)4.25.1

Expression levels are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle control.

Mandatory Visualizations

G2M_Arrest_Workflow cluster_culture Cell Culture cluster_analysis Analysis cluster_results Results seed Seed HCT116 Cells treat Treat with this compound seed->treat flow Flow Cytometry for Cell Cycle treat->flow Harvest & Fix wb Western Blot for G2/M Proteins treat->wb Lyse & Quantify g2m_arrest G2/M Arrest Confirmation flow->g2m_arrest protein_exp Altered Protein Expression wb->protein_exp

Caption: Experimental workflow for inducing and confirming G2/M arrest.

G2M_Signaling_Pathway cluster_upstream Upstream Signaling cluster_checkpoint Checkpoint Kinases cluster_effector Effector Complex This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 CyclinB1_CDK1 Cyclin B1/CDK1 (Inactive) Cdc25->CyclinB1_CDK1 prevents activation G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Simplified signaling pathway of G2/M checkpoint activation.

Discussion

The G2/M checkpoint prevents cells from entering mitosis with genomic DNA damage.[1] This is primarily regulated by the Cyclin B1-Cdk1 complex.[8] In response to DNA damage, signaling cascades involving ATM/ATR and Chk1/Chk2 kinases are activated.[1][9] These kinases inactivate the Cdc25 phosphatase, which is responsible for activating the Cyclin B1-Cdk1 complex.[1] This leads to the accumulation of inactive Cyclin B1-Cdk1 and subsequent G2/M arrest.[10] The provided protocol allows for the robust induction and confirmation of G2/M arrest in HCT116 cells, providing a framework to study the effects of novel compounds like this compound on cell cycle progression. Further experiments could include assessing apoptosis following prolonged G2/M arrest.[7][11]

References

Application Notes and Protocols: Measuring TAIRE Kinase Inhibition by JA397 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE (Thirteen Amino acid Insertion Region) kinase family, comprising cyclin-dependent kinases 14 through 18 (CDK14-18), represents an understudied branch of the CDK family.[1] These serine/threonine kinases are implicated in a variety of cellular processes, including cell cycle regulation and Wnt signaling.[1] Dysregulation of TAIRE kinases has been linked to various cancers, making them attractive targets for therapeutic development. JA397 is a potent and selective chemical probe developed to inhibit the TAIRE kinase family, with IC50 values in the nanomolar range, offering a valuable tool for investigating their biological functions.[1][2] A structurally related inactive compound, JA314, is available as a negative control.[1]

This document provides a detailed protocol for assessing the inhibitory activity of this compound on TAIRE kinases in a cellular context using Western blotting. The protocol focuses on CDK14, a key member of the TAIRE family, and its downstream substrate, Low-density lipoprotein receptor-related protein 6 (LRP6). CDK14 phosphorylates LRP6 at Serine 1490 (Ser1490), an event crucial for the activation of the Wnt signaling pathway. By quantifying the change in LRP6 phosphorylation at this site upon treatment with this compound, researchers can effectively measure the inhibitor's efficacy.

TAIRE Kinase (CDK14) Signaling Pathway

The following diagram illustrates the role of CDK14 in the Wnt signaling pathway.

TAIRE_Signaling_Pathway cluster_membrane Plasma Membrane Frizzled Frizzled LRP6 LRP6 p-LRP6 (Ser1490) p-LRP6 (Ser1490) LRP6->p-LRP6 (Ser1490) Wnt Wnt Wnt->Frizzled Binds Wnt->LRP6 Binds This compound This compound CDK14/Cyclin Y CDK14/Cyclin Y This compound->CDK14/Cyclin Y Inhibits CDK14/Cyclin Y->LRP6 Phosphorylates Dishevelled Dishevelled p-LRP6 (Ser1490)->Dishevelled Recruits Axin/APC Axin/APC Complex Dishevelled->Axin/APC Inhibits GSK3b GSK3b b-Catenin β-Catenin Axin/APC->b-Catenin Promotes Degradation b-Catenin_nucleus β-Catenin b-Catenin->b-Catenin_nucleus Accumulates and Translocates TCF/LEF TCF/LEF b-Catenin_nucleus->TCF/LEF Binds Gene_Transcription Wnt Target Gene Transcription TCF/LEF->Gene_Transcription Activates

CDK14-mediated Wnt signaling and this compound inhibition.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed HCT116 Cells Treat_Cells Treat with this compound, JA314, and Vehicle Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells in RIPA Buffer Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Prepare_Lysates Prepare Lysates with Laemmli Buffer Quantify_Protein->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block with 5% BSA in TBST Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-LRP6, LRP6, GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Image_Acquisition Image Acquisition Detect->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalization Normalize p-LRP6 to Total LRP6 and GAPDH Densitometry->Normalization

References

Application Notes and Protocols for High-Throughput Screening Assays Using JA397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA397 is a potent and selective chemical probe for the TAIRE family of cyclin-dependent kinases (CDK14, CDK15, CDK16, CDK17, and CDK18).[1][2] These serine/threonine kinases are considered understudied, or "dark," members of the kinome, yet emerging evidence links them to crucial cellular processes and disease states, including cancer.[3] Specifically, CDK14 is implicated in the WNT signaling pathway, CDK15 in the β-catenin/MEK-ERK pathway, CDK16 influences the cell cycle via p27 phosphorylation, and CDK18 is involved in cell motility through the FAK/RhoA/ROCK signaling pathway.[2] This makes the TAIRE family attractive targets for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of TAIRE family kinases. The primary recommended assay platform is the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay, which allows for the quantitative measurement of compound binding to target kinases within living cells.[4]

Data Presentation

The inhibitory activity of this compound against the TAIRE family kinases has been quantified using NanoBRET™ assays. The following tables summarize the potency of this compound in both lysed and intact cell formats.

Table 1: In Vitro Potency of this compound Against TAIRE Family Kinases (NanoBRET™ - Lysed Mode) [2]

Target KinaseEC50 (nM)
CDK1427.1
CDK15252
CDK1639.0
CDK1777.2
CDK18172

Table 2: Cellular Activity of this compound Against TAIRE Family Kinases (NanoBRET™ - Intact Cells) [2]

Target KinaseEC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

For optimal results in cell-based assays and to minimize off-target effects, a concentration of no higher than 1 µM for this compound is recommended.[2] A structurally related negative control, JA314, is available and shows significantly lower potency, with an EC50 of 4165 nM against CDK16.[2]

Signaling Pathways

The TAIRE family kinases are involved in various signaling cascades. Understanding these pathways is critical for designing relevant secondary assays and interpreting screening results.

WNT_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK14 CDK14 CDK14->LRP5_6 Phosphorylates FAK_RhoA_ROCK_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src RhoGEF RhoGEF FAK->RhoGEF Src->FAK RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Actin_Stress_Fibers Actin Stress Fibers & Cell Motility MLC->Actin_Stress_Fibers CDK18 CDK18 CDK18->FAK Regulates CDK16_Cell_Cycle_Pathway CDK16 CDK16 p27 p27 (Kip1) CDK16->p27 Phosphorylates (Ser10) CDK2_CyclinE CDK2-Cyclin E p27->CDK2_CyclinE Ubiquitination Ubiquitination & Degradation p27->Ubiquitination G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Ubiquitination->p27 HTS_Workflow start Start plate_compounds Plate Compound Library (e.g., 384-well format) start->plate_compounds add_cells Dispense Cells into Assay Plates plate_compounds->add_cells prepare_cells Prepare Cells Expressing NanoLuc-TAIRE Kinase Fusion prepare_cells->add_cells add_tracer Add NanoBRET™ Tracer add_cells->add_tracer incubate Incubate at 37°C add_tracer->incubate read_plate Read BRET Signal (Donor & Acceptor Wavelengths) incubate->read_plate data_analysis Data Analysis: Calculate BRET Ratio, Identify Hits read_plate->data_analysis hit_validation Hit Validation & Dose-Response data_analysis->hit_validation end End hit_validation->end

References

Application Notes and Protocols for JA397 in Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

JA397 is a potent and selective chemical probe for the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of serine/threonine kinases, also known as the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies, has been implicated in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility.[2][3] Due to their relatively recent discovery and characterization, the TAIRE family kinases are considered part of the "dark kinome," representing a promising area for novel therapeutic development.[3] this compound, along with its structurally related negative control, JA314, serves as an invaluable tool for elucidating the biological functions of these kinases and for validating them as potential drug targets.[2]

Mechanism of Action

This compound acts as an inhibitor of the TAIRE family kinases.[1][2] By binding to the kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways in which these kinases are involved. The selectivity of this compound allows researchers to probe the specific roles of the TAIRE family kinases with minimal off-target effects.[2]

Applications in Target Validation

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target will have the desired therapeutic effect.[4][5] this compound is a powerful tool for the chemical validation of the TAIRE family kinases.[6] Key applications include:

  • Elucidating Biological Function: By inhibiting TAIRE kinase activity, researchers can study the resulting phenotypic changes in cells or organisms, thereby uncovering the biological roles of these kinases.

  • Pathway Analysis: this compound can be used to dissect the involvement of TAIRE kinases in specific signaling pathways, such as the WNT, β-catenin/MEK-ERK, and FAK/RhoA/ROCK pathways.[2]

  • Phenotypic Screening: The probe can be employed in cell-based assays to identify phenotypes that are dependent on TAIRE kinase activity, potentially revealing new therapeutic indications.

  • Biomarker Discovery: Changes in downstream signaling molecules upon treatment with this compound can help in the identification of biomarkers to monitor target engagement and pathway modulation.

Quantitative Data

The following tables summarize the potency and cellular activity of this compound against the TAIRE family kinases.

Table 1: In Vitro Potency of this compound against TAIRE Family Kinases (NanoBRET™ - lysed mode) [2][3]

TargetEC50 (nM)
CDK1427.1
CDK15252
CDK1639.0
CDK1777.2
CDK18172

Table 2: Cellular Target Engagement of this compound in Intact Cells (NanoBRET™ assay) [2][3]

TargetEC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Table 3: Potency of Negative Control JA314 against CDK16 (NanoBRET™ assay) [2]

TargetEC50 (nM)
CDK164165

Experimental Protocols

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol describes the use of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to quantify the engagement of this compound with a TAIRE family kinase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-TAIRE kinase fusion protein

  • Plasmid encoding HaloTag®-NanoBRET™ Tracer K-10

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM supplemented with 10% FBS

  • This compound and JA314 (negative control)

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring luminescence at 460 nm and >610 nm

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the NanoLuc®-TAIRE kinase and HaloTag®-NanoBRET™ Tracer K-10 plasmids using Lipofectamine® 3000 according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and JA314 in Opti-MEM™. The recommended concentration range for this compound is 0.1 nM to 10 µM. A concentration of up to 10 µM is recommended for the negative control JA314.

  • Remove the media from the cells and replace it with 80 µL of Opti-MEM™.

  • Add 20 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Detection: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.

  • Add 25 µL of the reagent to each well.

  • Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (>610 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol provides a general method to assess the effect of this compound on the phosphorylation of a downstream substrate of a TAIRE family kinase.

Materials:

  • Cell line expressing the TAIRE kinase of interest and its substrate

  • This compound and JA314

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or JA314 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

Signaling Pathway Diagrams

The TAIRE family kinases are involved in multiple signaling pathways. The following diagrams illustrate their roles in these pathways and how this compound can be used to probe their function.

WNT_Signaling cluster_destruction Destruction Complex WNT WNT Frizzled Frizzled WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin degradation Axin Axin APC APC TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK14 CDK14 CDK14->LRP5_6 phosphorylates This compound This compound This compound->CDK14

Caption: WNT signaling pathway and the role of CDK14.

FAK_RhoA_ROCK_Pathway Integrin Integrin FAK FAK Integrin->FAK ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src p130Cas p130Cas FAK->p130Cas Src->FAK RhoA RhoA p130Cas->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain ROCK->MLC phosphorylates Stress_Fibers Stress Fiber Formation & Cell Motility MLC->Stress_Fibers CDK18 CDK18 CDK18->FAK regulates This compound This compound This compound->CDK18

Caption: FAK/RhoA/ROCK pathway and the role of CDK18.

Experimental Workflow Diagram

Target_Validation_Workflow Hypothesis Hypothesis: TAIRE kinase is a drug target JA397_Probe Select Chemical Probe: This compound Hypothesis->JA397_Probe Negative_Control Select Negative Control: JA314 Hypothesis->Negative_Control Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) JA397_Probe->Target_Engagement Negative_Control->Target_Engagement Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot) Target_Engagement->Downstream_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Migration) Downstream_Analysis->Phenotypic_Assay Data_Analysis Data Analysis and Interpretation Phenotypic_Assay->Data_Analysis Go_NoGo Go/No-Go Decision for Drug Discovery Program Data_Analysis->Go_NoGo

Caption: Target validation workflow using this compound.

References

Troubleshooting & Optimization

Troubleshooting JA397 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides for JA397 Insolubility in Aqueous Solutions

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for issues related to the aqueous solubility of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a lipophilic molecule with low intrinsic aqueous solubility. The expected solubility is highly dependent on the pH of the aqueous medium due to the molecule's ionizable groups. For drug discovery purposes, a general goal for aqueous solubility is greater than 60 µg/mL.[1] Initial assessments should be conducted across a range of physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to establish a baseline solubility profile.[2]

Q2: My batch of this compound shows poor solubility even in recommended buffer systems. What could be the cause?

A2: Several factors can contribute to lower-than-expected solubility. One common issue is the solid-state form of the compound. Different crystalline polymorphs or an amorphous form of this compound can exhibit different solubility characteristics.[3] Additionally, ensure that the buffer has been prepared correctly and the final pH is accurate, as small deviations can significantly impact the solubility of ionizable compounds.[4][5][] Finally, confirm the purity of your this compound batch, as impurities can sometimes affect solubility.

Q3: How does pH affect the solubility of this compound?

A3: As a weakly basic compound, the solubility of this compound is pH-dependent. It is more soluble in acidic conditions (lower pH) where it can be protonated to form a more soluble salt.[2][7] Conversely, in neutral or basic conditions (higher pH), it will be in its less soluble, non-ionized form. Therefore, adjusting the pH is a primary strategy for modulating its solubility.[]

Q4: Can I use organic co-solvents to dissolve this compound for my in vitro assays?

A4: Yes, using a small percentage of a water-miscible organic co-solvent is a common practice. Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions.[8] However, it is crucial to keep the final concentration of the organic solvent low in your assay (typically <1%) to avoid solvent-induced artifacts or toxicity to cells. When diluting a DMSO stock into an aqueous buffer, rapid precipitation can occur if the compound's kinetic solubility is exceeded.[9][10]

Troubleshooting Common Issues

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its kinetic solubility. Kinetic solubility refers to the concentration at which a compound, dissolved in an organic solvent, begins to precipitate when added to an aqueous medium.[9][11]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

    • Use a lower stock concentration: Preparing a more dilute stock solution in DMSO can sometimes help.

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes prevent immediate precipitation.

    • Incorporate Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

Issue 2: The measured solubility of this compound is inconsistent between experiments.

  • Possible Cause: Inconsistent results in solubility assays can arise from insufficient time to reach equilibrium, temperature fluctuations, or variations in the solid form of the compound being tested.[2]

  • Troubleshooting Steps:

    • Ensure Equilibrium: For thermodynamic solubility measurements, ensure the solution has reached equilibrium. This can be verified by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.[2]

    • Control Temperature: Perform solubility experiments in a temperature-controlled environment, as solubility is temperature-dependent.[2]

    • Characterize Solid Form: If possible, characterize the solid form of this compound using techniques like X-ray powder diffraction (XRPD) to ensure consistency between batches.

Issue 3: I need to prepare a formulation of this compound for an in vivo study, but the solubility is too low.

  • Possible Cause: The intrinsic low solubility of this compound makes it challenging to prepare a formulation at the required concentration for in vivo dosing.

  • Troubleshooting Steps:

    • pH Adjustment: For oral formulations, using an acidic vehicle can improve solubility in the stomach.[]

    • Use of Excipients: Consider using solubility-enhancing excipients such as cyclodextrins, surfactants, or polymers.[12][13][14][15] These can form complexes with or create dispersions of this compound to improve its aqueous solubility.[16]

    • Amorphous Solid Dispersions (ASDs): For a more advanced formulation, creating an ASD of this compound with a suitable polymer carrier can significantly enhance its dissolution rate and solubility.[15]

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate, although this does not change the equilibrium solubility.[17]

Data Presentation

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225150.5 ± 8.2
Acetate Buffer4.52525.3 ± 2.1
Phosphate Buffer6.8255.8 ± 0.9
Phosphate Buffered Saline (PBS)7.4252.1 ± 0.5
0.1 N HCl1.237185.2 ± 10.5
Acetate Buffer4.53732.7 ± 3.0
Phosphate Buffer6.8377.5 ± 1.1
Phosphate Buffered Saline (PBS)7.4372.9 ± 0.6

Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4) at 25°C

VehicleConcentration (%)Solubility (µg/mL)Fold Increase
PBS (Control)N/A2.1 ± 0.51.0
PBS with DMSO18.5 ± 1.24.0
PBS with Ethanol515.2 ± 2.57.2
10% Hydroxypropyl-β-Cyclodextrin in PBS10110.8 ± 12.452.8
1% Polysorbate 80 in PBS145.6 ± 5.821.7
Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the concentration at which this compound precipitates from an aqueous solution upon addition from a DMSO stock.[9][10]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm.

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility of this compound.[11]

  • Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a vial containing the desired aqueous buffer.

  • Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Visualizations

JA397_Troubleshooting_Workflow start This compound Insolubility Observed check_protocol Review Experimental Protocol (Concentration, pH, Temp) start->check_protocol precip_from_stock Precipitation from DMSO Stock? check_protocol->precip_from_stock low_sol_in_assay Low Solubility in Final Assay? check_protocol->low_sol_in_assay precip_from_stock->low_sol_in_assay No reduce_conc Reduce Final Concentration precip_from_stock->reduce_conc Yes adjust_ph Adjust pH (if possible for assay) low_sol_in_assay->adjust_ph Yes serial_dilution Use Serial Dilution reduce_conc->serial_dilution add_surfactant Add Surfactant (e.g., Pluronic F-68) serial_dilution->add_surfactant end_solved Issue Resolved add_surfactant->end_solved use_cosolvent Increase Co-solvent % (check tolerance) adjust_ph->use_cosolvent use_excipient Use Solubility Enhancer (e.g., Cyclodextrin) use_cosolvent->use_excipient use_excipient->end_solved

Caption: Troubleshooting workflow for this compound insolubility.

JA397_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes This compound This compound This compound->RAF Inhibits

Caption: this compound inhibits the RAF-MEK-ERK signaling pathway.

References

Technical Support Center: Optimizing JA397 Dosage for Maximum Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JA397, a selective inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximal target inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, such as Substrate P (SP), thereby inhibiting the Growth Factor Y (GFY) signaling pathway.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: For initial experiments in a new cell line, a broad dose-response curve is recommended. A common starting range is from 1 nM to 10 µM. This range should be sufficient to determine the half-maximal inhibitory concentration (IC50) for most cell lines.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration can depend on the specific cell line and the endpoint being measured. For signaling studies assessing the phosphorylation of downstream targets, a shorter treatment time of 1 to 6 hours is often sufficient. For longer-term assays such as cell viability or proliferation, a treatment duration of 24 to 72 hours is more common.[1] A time-course experiment is recommended to determine the ideal incubation time for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Working solutions should be freshly prepared by diluting the stock solution in cell culture medium before each experiment.

Data Presentation

Table 1: In Vitro Kinase Panel Selectivity of this compound
KinaseIC50 (nM)
Kinase X (KX) 5
Kinase A> 10,000
Kinase B2,500
Kinase C> 10,000
Kinase D8,000

This table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of related kinases, demonstrating its high selectivity for Kinase X.

Table 2: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer Typep-Substrate P IC50 (nM)Cell Viability IC50 (µM)
CCLZBreast151.2
Cell Line BLung252.5
Cell Line CColon505.8
Cell Line DPancreatic100> 10

This table shows the IC50 values for this compound in different cancer cell lines, comparing its effect on the direct target (p-Substrate P) and overall cell viability. This helps in selecting the appropriate concentration range for different experimental goals.

Experimental Protocols

Protocol: Determining the IC50 of this compound by Western Blotting

This protocol describes how to determine the concentration of this compound required to inhibit the phosphorylation of its downstream target, Substrate P, by 50% in a cell-based assay.

Materials:

  • CCLZ cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Growth Factor Y (GFY)

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)[3]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane[3]

  • Blocking buffer (e.g., 5% BSA in TBST)[3]

  • Primary antibodies: anti-phospho-Substrate P (p-SP) and anti-total-Substrate P (t-SP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate CCLZ cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range would be 0, 1, 5, 10, 50, 100, 500, and 1000 nM. Include a vehicle-only control (DMSO). Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2 hours).

  • GFY Stimulation: To induce the signaling pathway, stimulate the cells with GFY at a predetermined optimal concentration (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add lysis buffer containing phosphatase and protease inhibitors to each well.[3] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[3]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[3]

    • Transfer the separated proteins to a PVDF membrane.[3]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against p-SP overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

    • To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against t-SP or a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities for p-SP and normalize them to the total protein levels (t-SP or loading control). Plot the normalized p-SP levels against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of p-SP observed 1. This compound concentration too low. 2. Inactive this compound. 3. Cell line is not responsive to GFY stimulation. 4. Insufficient treatment time.1. Perform a broader dose-response, extending to higher concentrations. 2. Ensure proper storage and handling of this compound. Use a fresh aliquot. 3. Confirm GFY-induced phosphorylation of SP in a positive control experiment. 4. Perform a time-course experiment to determine the optimal treatment duration.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors, especially with small volumes. 3. Uneven GFY stimulation. 4. Edge effects in the multi-well plate.[2]1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and prepare master mixes of reagents. 3. Ensure all wells are treated and stimulated for the same duration. 4. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.
Complete cell death at all this compound concentrations 1. This compound is cytotoxic at the tested concentrations. 2. High concentration of solvent (e.g., DMSO).1. Reduce the concentration range of this compound. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
High background in Western blot 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent. 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST.

Visualizations

GFY_Signaling_Pathway GFY Growth Factor Y GFYR GFY Receptor GFY->GFYR KX Kinase X GFYR->KX Activates SP Substrate P KX->SP Phosphorylates pSP Phospho-Substrate P SP->pSP Response Cellular Response (e.g., Proliferation) pSP->Response This compound This compound This compound->KX

GFY Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis seed_cells Seed CCLZ Cells prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound seed_cells->treat_cells prep_this compound->treat_cells stimulate_gfy Stimulate with GFY treat_cells->stimulate_gfy lyse_cells Lyse Cells & Quantify Protein stimulate_gfy->lyse_cells western_blot Western Blot for p-SP lyse_cells->western_blot data_analysis Densitometry & Data Analysis western_blot->data_analysis ic50 Determine IC50 data_analysis->ic50

Workflow for this compound IC50 Determination.

Troubleshooting_Tree start No Target Inhibition Observed check_conc Is this compound concentration range appropriate? start->check_conc check_activity Is this compound stock active? check_conc->check_activity Yes increase_conc Action: Increase concentration range check_conc->increase_conc No check_pathway Is the signaling pathway active? check_activity->check_pathway Yes new_stock Action: Use fresh this compound aliquot check_activity->new_stock No check_time Is treatment time sufficient? check_pathway->check_time Yes pos_control Action: Run positive control (GFY only) check_pathway->pos_control No time_course Action: Perform time-course experiment check_time->time_course No

Troubleshooting No Target Inhibition.

References

How to minimize off-target effects of JA397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of JA397, a potent and selective TAIRE family kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a potent and selective inhibitor of the TAIRE family of kinases.[1] The TAIRE family includes several Cyclin-dependent kinases (CDKs). Its cellular activity shows IC50 values ranging from 21 nM to 307 nM against its intended targets.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended TAIRE family kinase targets.[2][3] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Inhibition of other essential proteins can cause unintended harm to cells.[2]

  • Lack of reproducibility: Results may vary between different cell types or experimental systems depending on the expression levels of off-target proteins.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other TAIRE family inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[3]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2][3]

  • Effects at high concentrations: The observed phenotype only occurs at high concentrations of this compound, suggesting that lower-affinity off-targets may be engaged.

  • Unexpected cellular phenotypes: Observing biological effects that are not known to be associated with the inhibition of the TAIRE family kinases.

Troubleshooting Guide

Issue 1: Observed phenotype is suspected to be an off-target effect.

This troubleshooting workflow is designed to help you determine if the biological effects you are observing are due to the on-target inhibition of TAIRE family kinases or to off-target interactions of this compound.

G cluster_0 Troubleshooting Off-Target Effects of this compound A Start: Suspected Off-Target Effect B Step 1: Dose-Response Curve Determine lowest effective concentration. A->B C Step 2: Orthogonal Validation Use structurally different TAIRE inhibitor. B->C Phenotype persists at low conc.? D Step 3: Genetic Validation Use siRNA/CRISPR to knockdown/knockout target. C->D Different inhibitor shows same phenotype? G Conclusion: Phenotype is likely off-target. Consider proteome-wide profiling. C->G Different inhibitor, different phenotype. E Step 4: Target Engagement Assay Confirm this compound binds to target in cells (e.g., CETSA). D->E Knockdown/out mirrors phenotype? D->G Knockdown/out has no effect. F Conclusion: Phenotype is likely on-target. E->F Target engagement confirmed?

Caption: Troubleshooting workflow for this compound off-target effects.

Data Presentation: Strategies to Minimize Off-Target Effects

StrategyDescriptionAdvantagesDisadvantages
Dose-Response Titration Determine the lowest concentration of this compound that elicits the desired on-target effect.Simple, reduces the likelihood of engaging lower-affinity off-targets.[2]May not eliminate off-targets with high affinity.
Orthogonal Pharmacological Validation Use a structurally unrelated inhibitor of the TAIRE family to see if it recapitulates the phenotype.Provides strong evidence for on-target effects if the phenotype is consistent.Requires access to a suitable alternative inhibitor.
Genetic Validation (siRNA/CRISPR) Knockdown or knockout the intended TAIRE family kinase target to see if the phenotype is mimicked.[2]Considered a gold standard for target validation.[3]Can be time-consuming and may have its own off-target effects.
Target Engagement Assays (e.g., CETSA) Directly measure the binding of this compound to its intended target within the cell.[2]Confirms that the compound is reaching and binding to its target in a cellular context.Does not rule out the possibility of other off-target binding.
Proteome-Wide Profiling Use techniques like chemical proteomics to identify all cellular proteins that this compound binds to.Provides a comprehensive view of on- and off-targets.Technically complex and may require specialized equipment.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases, their specific substrates, and ATP.[4]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[4]

  • Signal Detection: Measure the kinase activity using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with TAIRE family kinases in a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target TAIRE family kinase remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of a specific TAIRE family kinase recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of the intended TAIRE family kinase into a Cas9 expression vector.[3]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.[3]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[3]

  • Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[3]

Signaling Pathways and Workflows

G cluster_1 This compound On-Target vs. Off-Target Effects This compound This compound Target TAIRE Family Kinase (On-Target) This compound->Target Inhibits OffTarget Other Kinase/Protein (Off-Target) This compound->OffTarget Inhibits (undesired) PhenotypeA Expected Phenotype A Target->PhenotypeA Leads to PhenotypeB Unexpected Phenotype B OffTarget->PhenotypeB Leads to

Caption: Logical relationship of this compound on- and off-target effects.

G cluster_2 Experimental Workflow for Target Validation A Start: Observe Phenotype with this compound B Perform Dose-Response A->B C Lowest Effective Concentration B->C D Orthogonal Validation (Different Inhibitor) C->D E Genetic Validation (CRISPR/siRNA) C->E F Target Engagement (CETSA) C->F G Conclusion D->G E->G F->G

Caption: A multi-pronged approach to validate this compound's target.

References

Technical Support Center: Interpreting Unexpected Results in JA397 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JA397 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on best practices for using the potent and selective TAIRE family inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that is a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2][3] These kinases are part of the less-studied "dark kinome".[2] The primary mechanism of action of this compound is to bind to these CDKs and inhibit their kinase activity, which can lead to downstream effects such as cell cycle arrest.[2] A structurally similar but inactive compound, JA314, is available as a negative control.[3]

Q2: We are not observing the expected G2/M phase cell cycle arrest in our cell line after treatment with this compound. What are the potential causes?

Several factors could contribute to the lack of an observed G2/M phase arrest.[2] These can be broadly categorized into issues with the compound, the cell system, or the experimental protocol.

  • Compound Integrity: Ensure the this compound compound has been stored and handled correctly to prevent degradation.

  • Cell Line Specificity: The effect of TAIRE family inhibition on the cell cycle can be cell-type dependent. Your cell line may not be sensitive to the inhibition of these specific CDKs or may have compensatory mechanisms.

  • Target Expression: Confirm that your cell line expresses the target TAIRE family CDKs (CDK14-18) at sufficient levels.

  • Assay Conditions: The concentration of this compound, treatment duration, and cell density can all influence the outcome.

Q3: We are observing a cellular phenotype that is inconsistent with TAIRE family inhibition. Could this be due to off-target effects?

While this compound is designed to be a selective inhibitor, off-target effects are always a possibility with small molecule inhibitors. A kinome-wide selectivity screen has been performed for this compound, but it's important to consider this possibility.[3]

  • Use the Negative Control: The best practice is to run parallel experiments with the negative control compound, JA314.[3] If the unexpected phenotype is not observed with JA314, it is more likely to be a result of TAIRE family inhibition.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 values for the target kinases, it may suggest an off-target effect.

  • Orthogonal Approaches: Consider using a different method to inhibit the target, such as siRNA or CRISPR-Cas9, to see if the same phenotype is recapitulated.

Troubleshooting Guides

Issue 1: No or Weak Cellular Activity of this compound

If you are not observing the expected biological effect of this compound, follow this troubleshooting workflow:

troubleshooting_workflow start Start: No/Weak this compound Activity compound 1. Verify Compound Integrity - Check storage conditions - Test in a validated assay start->compound cell_health 2. Assess Cell Health & Target Expression - Check for contamination (e.g., mycoplasma) - Verify cell viability and confluence - Confirm target CDK expression (e.g., qPCR, Western blot) compound->cell_health Compound OK end Resolution compound->end Compound Issue Found protocol 3. Review Assay Protocol - Check this compound concentration and incubation time - Ensure appropriate controls are included (DMSO, JA314) - Optimize assay parameters (e.g., cell density) cell_health->protocol Cells Healthy & Target Expressed cell_health->end Cell Issue Found data_analysis 4. Re-evaluate Data Analysis - Check calculations - Ensure appropriate statistical analysis protocol->data_analysis Protocol Correct protocol->end Assay Issue Found data_analysis->end Analysis Validated data_analysis->end Analysis Error Found

Caption: Troubleshooting workflow for lack of this compound activity.

Issue 2: High Background or Inconsistent Results in Cell-Based Assays

High background and variability can obscure the true effect of this compound.[4][5]

  • Optimize Blocking: If using an antibody-based detection method (e.g., In-Cell Western), ensure your blocking buffer is optimized.[5]

  • Cell Seeding and Health: Inconsistent cell seeding can lead to variability. Ensure even cell distribution and monitor cell health throughout the experiment.[4][5] Poor cell health can lead to unreliable results.[5]

  • Washing Steps: Inadequate washing can result in high background. Optimize the number and duration of wash steps.

  • Plate Selection: Use appropriate microtiter plates for your assay (e.g., low-binding plates for protein assays).[4]

Quantitative Data Summary

The following tables summarize the reported potency of this compound against the TAIRE family CDKs.

Table 1: In Vitro Potency of this compound (NanoBRET-lysed mode assay) [2][3]

TargetEC50 (nM)
CDK1427.1
CDK15252.2
CDK1639.0
CDK1777.2
CDK18172.3

Table 2: Potency of this compound in Intact Cells (NanoBRET™ assay) [2][3]

TargetEC50 (nM)
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of this compound on the cell cycle distribution of a given cell line.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 50-60% confluency at the time of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and the negative control JA314. Include a DMSO-treated control. Incubate for the desired time (e.g., 24 hours).

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is for confirming the engagement of this compound with its target CDK in live cells.

  • Cell Transfection: Co-transfect cells with a plasmid encoding the target CDK fused to NanoLuc® luciferase and a plasmid for a fluorescent energy transfer probe.

  • Cell Seeding: Plate the transfected cells in a white, 96-well plate.

  • Compound Treatment: Add this compound at various concentrations to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (fluorescent probe) signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_this compound This compound Action cluster_taire TAIRE Family CDKs cluster_downstream Downstream Effects This compound This compound CDK14 CDK14 This compound->CDK14 Inhibition CDK15 CDK15 This compound->CDK15 Inhibition CDK16 CDK16 This compound->CDK16 Inhibition CDK17 CDK17 This compound->CDK17 Inhibition CDK18 CDK18 This compound->CDK18 Inhibition CellCycle Cell Cycle Regulation CDK14->CellCycle Modulates CDK15->CellCycle Modulates CDK16->CellCycle Modulates CDK17->CellCycle Modulates CDK18->CellCycle Modulates G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Leads to

Caption: this compound signaling pathway.

experimental_workflow start Hypothesis experiment Cell-Based Assay (e.g., Cell Cycle Analysis) start->experiment data_collection Data Collection (e.g., Flow Cytometry) experiment->data_collection data_analysis Data Analysis data_collection->data_analysis expected Expected Results (e.g., G2/M Arrest) data_analysis->expected unexpected Unexpected Results data_analysis->unexpected conclusion Conclusion expected->conclusion troubleshoot Troubleshooting Guide unexpected->troubleshoot troubleshoot->experiment Refine Experiment troubleshoot->conclusion

Caption: General experimental workflow for this compound.

References

JA397 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of JA397, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe for the TAIRE family of cyclin-dependent kinases (CDK14-18). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases to block their activity.[1][2][3] This inhibition can lead to cell cycle arrest, making this compound a valuable tool for studying the roles of TAIRE kinases in cellular processes and their potential as therapeutic targets.[4]

2. What are the recommended storage conditions for solid this compound?

Solid this compound is stable when stored in the dark at -20°C. For long-term storage, it is crucial to protect the compound from light.[5]

3. How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a dry, high-purity solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to three months. Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which could affect the compound's stability.

4. What is the recommended working concentration of this compound in cell-based assays?

Based on its potency and to minimize the risk of off-target effects and unspecific cytotoxicity, a concentration of no higher than 1 µM is recommended for cell-based assays.[3]

5. Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Unexpected or Off-Target Effects in Cellular Assays

You observe a cellular phenotype that is not consistent with the known function of the TAIRE kinases.

Possible Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a Kinome Scan: Test this compound against a broad panel of kinases to identify potential off-target interactions.[1] 2. Analyze Downstream Signaling: Use methods like Western blotting to assess the phosphorylation status of key downstream effectors of suspected off-target kinases.[1]
Compound promiscuity (binding to non-kinase proteins) 1. Conduct Target Deconvolution Studies: Employ techniques such as chemical proteomics to identify non-kinase binding partners. 2. Perform Thermal Shift Assays (DSF): Evaluate the binding of this compound to a panel of purified proteins.[1]
Paradoxical pathway activation 1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine if the phenotype is dose-dependent.[1]

Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50

The concentration of this compound required for 50% inhibition in a biochemical assay (IC50) is significantly lower than the effective concentration in a cellular assay (EC50).

Possible Cause Troubleshooting Steps
Poor cell permeability 1. Assess Cell Permeability: Use computational models or experimental assays to determine the cell permeability of this compound.
High protein binding in cell culture media 1. Measure Protein Binding: Determine the extent to which this compound binds to proteins in your cell culture media. 2. Adjust Dosing Calculations: Account for protein binding when determining the effective concentration for your cellular assays.[1]
Cellular efflux pumps 1. Use Efflux Pump Inhibitors: Co-incubate this compound with known efflux pump inhibitors to see if cellular potency increases.[1]

Issue 3: Compound Precipitation in Aqueous Solutions

Upon diluting the DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate forms.

Possible Cause Troubleshooting Steps
Low aqueous solubility 1. Optimize Dilution: Make intermediate dilutions of the DMSO stock in DMSO before adding to the aqueous medium to achieve a lower final DMSO concentration (typically ≤ 0.1%). 2. Gentle Warming and Sonication: If a precipitate forms, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. Ensure the solution is clear before adding it to cells.

Data Presentation

Table 1: In Vitro Potency of this compound Against TAIRE Family Kinases

Target KinaseEC50 (nM) in NanoBRET-lysed mode assay
CDK1427.1
CDK15252
CDK1639.0
CDK1777.2
CDK18172
Data from the Structural Genomics Consortium.[3]

Table 2: Cellular Activity of this compound in Intact Cells

Target KinaseEC50 (nM) in NanoBRET assay
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121
Data from the Structural Genomics Consortium.[3]

Experimental Protocols & Visualizations

Radiometric Kinase Activity Assay Workflow

This diagram illustrates a general workflow for a radiometric kinase activity assay, a common method for determining the enzymatic activity of a kinase and the inhibitory potential of a compound like this compound.

Radiometric_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - Assay Buffer - ATP ([γ-32P]ATP) - Test Compound (this compound) setup Set up Reaction: Combine kinase, substrate, and buffer reagents->setup initiate Initiate Reaction: Add ATP and this compound setup->initiate incubate Incubate: 30°C for a set time initiate->incubate terminate Terminate Reaction: Add stop solution (e.g., EDTA) incubate->terminate separate Separate: Spot onto phosphocellulose paper terminate->separate wash Wash: Remove unbound [γ-32P]ATP separate->wash quantify Quantify: Measure radioactivity wash->quantify analyze Analyze Data: Determine IC50 value quantify->analyze

Radiometric Kinase Assay Workflow
Troubleshooting Logic for Reduced Compound Efficacy

This diagram provides a logical workflow for troubleshooting experiments where this compound shows lower than expected efficacy.

Troubleshooting_Efficacy start Reduced Efficacy of this compound Observed check_storage Verify proper storage of solid compound and stock solutions (-20°C, protected from light) start->check_storage improper_storage Prepare fresh stock solution from new solid compound check_storage->improper_storage No proper_storage Storage conditions are correct check_storage->proper_storage Yes check_handling Review solution preparation and handling procedures proper_storage->check_handling handling_issue Optimize dilution protocol, check for precipitation check_handling->handling_issue No handling_ok Handling procedures are correct check_handling->handling_ok Yes check_assay Evaluate experimental setup handling_ok->check_assay assay_issue Check cell health, reagent quality, and instrument settings check_assay->assay_issue No assay_ok Assay setup is correct check_assay->assay_ok Yes consider_degradation Consider potential compound degradation during the experiment assay_ok->consider_degradation

Troubleshooting Reduced Efficacy

References

Overcoming resistance to JA397 in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter resistance to JA397 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective chemical probe that inhibits the TAIRE family of kinases.[1] The TAIRE family is related to Cyclin-Dependent Kinases (CDKs) and plays a role in cell cycle regulation and DNA damage pathways.[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: What are the common signs of developing resistance to this compound in cell culture?

A2: Signs of emerging resistance to this compound include:

  • A gradual increase in the IC50 value (the concentration of a drug that gives half-maximal inhibitory response) of this compound over time.

  • Reduced sensitivity to this compound-induced apoptosis or cell cycle arrest, as observed through assays like Annexin V staining or cell cycle analysis.

  • A noticeable change in cell morphology or growth rate in the presence of this compound.

  • The ability of cells to proliferate at concentrations of this compound that were previously cytotoxic.

Q3: How can I generate a this compound-resistant cell line for my experiments?

A3: A common method for developing a resistant cell line is through stepwise dose-escalation.[2][3] This involves chronically exposing the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[3]

Q4: What are the potential molecular mechanisms driving resistance to this compound?

A4: While specific mechanisms for this compound resistance are still under investigation, common mechanisms of resistance to kinase inhibitors include:

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted inhibitor. For kinase inhibitors, common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][4]

  • Target alteration: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.

  • Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or differentiate into a more resistant phenotype.[5]

Q5: What strategies can be employed to overcome this compound resistance in vitro?

A5: Several strategies can be explored to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K or MEK inhibitors) may restore sensitivity.[3]

  • Alternative Inhibitors: Using a structurally different TAIRE family inhibitor that is not a substrate for the same resistance mechanisms could be effective.[2]

  • Modulation of Drug Efflux: Co-administration of this compound with an ABC transporter inhibitor could increase its intracellular concentration.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing this compound resistance in your cell cultures.

Initial Assessment of Resistance

If you suspect your cells are developing resistance to this compound, the first step is to confirm and quantify this resistance.

Workflow for Initial Assessment of this compound Resistance

A Suspected this compound Resistance B Determine IC50 in Parental vs. Suspected Resistant Cells A->B C Compare IC50 Values B->C D Fold Change > 3-5? C->D E Resistance Confirmed D->E Yes F Continue Monitoring/Re-evaluate D->F No G Investigate Mechanism of Resistance E->G

Caption: A workflow diagram for the initial assessment of this compound resistance.

Table 1: Quantitative Data for Resistance Confirmation

Cell LineThis compound IC50 (nM)Fold Change in IC50
Parental501
Suspected Resistant50010
Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

Workflow for Investigating this compound Resistance Mechanisms

A Confirmed this compound Resistance B Assess Bypass Pathway Activation (Western Blot for p-AKT, p-ERK) A->B C Evaluate Drug Efflux (Rhodamine 123 Assay) A->C D Sequence Target Kinase (Sanger/NGS) A->D E Activation Detected? B->E F Increased Efflux Detected? C->F G Mutations Found? D->G H Consider Combination Therapy (e.g., + PI3K/MEK inhibitor) E->H Yes I Consider ABC Transporter Inhibitors F->I Yes J Consider Alternative TAIRE Inhibitor G->J Yes

Caption: A decision-making workflow for investigating the mechanisms of this compound resistance.

Signaling Pathway Diagram: Potential Bypass Mechanisms in this compound Resistance

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TAIRE TAIRE Kinase CellCycle Cell Cycle Progression TAIRE->CellCycle This compound This compound This compound->TAIRE Inhibition CellCycle->Proliferation

Caption: A diagram illustrating potential bypass signaling pathways in this compound resistance.

Detailed Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine Initial IC50: Perform a dose-response curve to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[3]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[3]

  • Repeat Escalation: Continue this stepwise increase in drug concentration. It is crucial to allow the cells to recover and resume normal proliferation at each step. This process can take several months.[3]

  • Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells for future use.[3]

  • Confirmation of Resistance: Once a significantly higher resistance level is achieved (e.g., cells are viable at 10-20 times the original IC50), confirm the new IC50 value and compare it to the parental cell line.[3]

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Lyse parental and this compound-resistant cells with and without this compound treatment using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Table 2: Example Western Blot Data

Cell LineTreatmentp-AKT (Relative Intensity)p-ERK1/2 (Relative Intensity)
ParentalDMSO1.01.0
ParentalThis compound (IC50)0.20.3
ResistantDMSO1.51.8
ResistantThis compound (10x IC50)1.31.6
Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
  • Cell Seeding: Seed parental and this compound-resistant cells in a 96-well plate.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 (a P-gp substrate) for 30-60 minutes.

  • Efflux Measurement: Wash the cells and measure the intracellular fluorescence at time zero. Then, incubate the cells in fresh media (with or without an ABC transporter inhibitor like verapamil as a positive control) and measure the fluorescence at various time points (e.g., 30, 60, 90 minutes).

  • Data Analysis: A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux activity.

Table 3: Example Rhodamine 123 Efflux Data

Cell LineTime (min)Fluorescence (Arbitrary Units)
Parental01000
Parental60850
Resistant01000
Resistant60450
Resistant + Verapamil60820

References

Adjusting JA397 treatment time for optimal cell cycle arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JA397 to achieve optimal cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By binding to the ATP-binding pocket of the CDK2/Cyclin E complex, this compound prevents the phosphorylation of key substrates required for the G1 to S phase transition, leading to cell cycle arrest at the G1/S boundary.

Q2: What is the recommended starting concentration and treatment time for this compound?

For most human cancer cell lines, a starting concentration of 10 µM for 24 hours is recommended. However, optimal conditions can vary significantly between cell lines. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: How can I confirm that this compound has induced cell cycle arrest?

Cell cycle arrest can be confirmed by several methods:

  • Flow Cytometry: Propidium iodide (PI) staining followed by flow cytometry is the most common method to analyze DNA content and determine the percentage of cells in each phase of the cell cycle.

  • Western Blotting: Analyze the expression levels of key cell cycle proteins. For G1/S arrest, you would expect to see a decrease in the levels of Cyclin A and an accumulation of p27Kip1.

  • Microscopy: Observe cell morphology. Cells arrested at the G1/S boundary may appear larger than asynchronous cells.

Troubleshooting Guide

Issue 1: Sub-optimal or no cell cycle arrest observed after this compound treatment.

Possible Cause Recommended Solution
This compound concentration is too low. Perform a dose-response experiment. Titrate this compound from 1 µM to 50 µM to determine the optimal concentration for your cell line.
Treatment time is too short. Conduct a time-course experiment. Treat cells for 12, 24, 36, and 48 hours to identify the optimal treatment duration.
Cell line is resistant to this compound. Some cell lines may have intrinsic or acquired resistance. Consider testing for mutations in the CDK2 gene or overexpression of drug efflux pumps.
Improper this compound storage. This compound should be stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: High levels of cell death observed after this compound treatment.

Possible Cause Recommended Solution
This compound concentration is too high. Reduce the concentration of this compound. High concentrations can lead to off-target effects and cytotoxicity.
Prolonged treatment duration. Shorten the treatment time. Extended exposure to a cell cycle inhibitor can trigger apoptosis.
Cell confluence is too high. Ensure cells are seeded at an appropriate density. Over-confluent cultures can be more sensitive to drug treatment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Flow Cytometry

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.

Protocol 2: Confirming Cell Cycle Arrest via Western Blotting

  • Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against key cell cycle proteins (e.g., Cyclin E, Cyclin A, p27Kip1, and a loading control like β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

Table 1: Effect of this compound Concentration on Cell Cycle Distribution in HeLa Cells (24h Treatment)

This compound Conc. (µM)% G1 Phase% S Phase% G2/M Phase
0 (Control)55.230.114.7
160.525.314.2
575.815.19.1
10 85.2 8.5 6.3
2583.19.27.7
5078.910.510.6

Table 2: Time-Course of 10 µM this compound Treatment on Cell Cycle Distribution in HeLa Cells

Treatment Time (h)% G1 Phase% S Phase% G2/M Phase
0 (Control)55.230.114.7
1270.318.910.8
24 85.2 8.5 6.3
3684.59.16.4
4882.110.27.7

Visualizations

JA397_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription p27Kip1 p27Kip1 CDK2 CDK2 p27Kip1->CDK2 inhibits Cyclin E->CDK2 S_Phase_Genes S Phase Genes CDK2->S_Phase_Genes activates This compound This compound This compound->CDK2 inhibits

Caption: this compound mechanism of action targeting the CDK2/Cyclin E complex.

Experimental_Workflow Start Start Cell_Culture Seed Cells in 6-well Plates Start->Cell_Culture Treatment Treat with this compound (0-50 µM for 24h) Cell_Culture->Treatment Harvest Harvest Cells by Trypsinization Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data_Interpretation Determine Cell Cycle Distribution Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for determining optimal this compound concentration.

Technical Support Center: TAIRE Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during experiments with TAIRE kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the TAIRE kinases and why is targeting them challenging?

The TAIRE kinases are a subfamily of cyclin-dependent kinases (CDKs) that include CDK14, CDK16, CDK17, and CDK18. A significant challenge in studying these kinases is their functional redundancy. Inhibiting a single TAIRE kinase may not produce a clear phenotype due to compensatory activity from the other members.[1] Consequently, researchers often utilize pan-TAIRE inhibitors that target multiple members of the family simultaneously.[1][2][3]

Q2: What are the most common reasons for inconsistent results in my kinase assay?

Inconsistent results in kinase assays often stem from several factors:

  • Pipetting Inaccuracy: Small volume variations, especially of concentrated compounds or enzymes, can lead to significant differences in final concentrations.

  • Inadequate Reagent Mixing: Failure to thoroughly mix reagents can create concentration gradients within the assay plate.

  • Compound Precipitation: Kinase inhibitors, often dissolved in DMSO, may precipitate when diluted into aqueous assay buffers, reducing their effective concentration.[4]

  • Solvent Effects: The final concentration of solvents like DMSO should be kept low and consistent across all wells, as higher concentrations can inhibit kinase activity.[4][5]

  • Edge Effects: Evaporation from wells on the edge of a microplate can alter reagent concentrations. It is advisable to either avoid using the outer wells or fill them with buffer to minimize this effect.[4]

  • Temperature and Incubation Time Fluctuations: Inconsistent temperature or timing can impact enzyme kinetics and lead to variability.[4]

Q3: How do I know if my recombinant TAIRE kinase is active?

A lack of kinase activity can be due to an inactive enzyme.[6] A straightforward method to verify the catalytic competence of your recombinant TAIRE kinase is to perform an autophosphorylation assay. This involves incubating the kinase with ATP and then detecting its phosphorylation status, typically via Western blot using a phospho-specific antibody.[6]

Q4: What are off-target effects and why are they a major concern with kinase inhibitors?

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended target.[7][8] This is a prevalent issue because the ATP-binding pocket is highly conserved across the human kinome, making it difficult to design completely specific inhibitors.[7] Such unintended interactions can lead to misinterpretation of results, unexpected cellular phenotypes, and potential toxicity.[7][9] The TAIRE kinases themselves are frequent off-targets of clinical kinase inhibitors.[2][3]

Q5: My biochemical assay results don't translate to my cell-based experiments. What could be the reason?

Discrepancies between biochemical and cell-based assays are a common challenge in drug discovery.[10] Several factors can contribute to this:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High Cellular ATP Concentrations: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This high level of the natural substrate can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency.[10][11]

  • Efflux Pumps: Cells may actively pump the inhibitor out, preventing it from reaching an effective intracellular concentration.

  • Metabolism: The compound may be rapidly metabolized and inactivated by the cells.

  • Off-Target Effects: The observed cellular phenotype might be due to the inhibitor hitting an unintended target that is not present in the biochemical assay.[7]

Troubleshooting Guides

Problem 1: Low or No Signal in Biochemical Kinase Assay

If you are observing a weak or absent signal in your TAIRE kinase assay, follow these troubleshooting steps.

Troubleshooting Workflow for Low/No Assay Signal

G start Low or No Signal check_controls Are positive and negative controls working correctly? start->check_controls inactive_enzyme Problem: Inactive Enzyme - Perform autophosphorylation assay. - Aliquot enzyme to avoid freeze-thaw cycles. - Verify storage conditions. check_controls->inactive_enzyme No (Positive control fails) assay_setup_issue Problem: Assay Setup - Check buffer pH and components. - Verify reagent quality (ATP, substrate). - Check plate reader settings. check_controls->assay_setup_issue No (Negative control too high) optimize_enzyme Optimize Enzyme Concentration - Perform an enzyme titration to find the optimal concentration for a robust signal in the linear range. check_controls->optimize_enzyme Yes optimize_substrate Optimize Substrate Concentration - Titrate the substrate. Concentration should be near the Km for sensitivity. optimize_enzyme->optimize_substrate check_incubation Review Incubation Time/Temp - Ensure reaction is in the linear phase. - Verify temperature is optimal for the enzyme. optimize_substrate->check_incubation end Signal Improved check_incubation->end

Caption: Troubleshooting workflow for low or no signal in a kinase assay.

Problem 2: Unexpected Cellular Phenotype or Toxicity

Observing an unexpected biological response or high levels of cell death can be confounding. This is often linked to off-target effects.

Decision Tree for Unexpected Cellular Phenotypes

G start Unexpected cellular phenotype or high toxicity observed dose_response Perform a dose-response experiment. Is the phenotype observed at concentrations consistent with the IC50 for TAIRE kinases? start->dose_response is_on_target Is the effect caused by inhibition of TAIRE kinases? validate_target Validate with a different tool: - Use a structurally unrelated pan-TAIRE inhibitor. - Use genetic knockdown (siRNA/CRISPR) of TAIRE kinases. is_on_target->validate_target off_target_effect Conclusion: Likely an off-target effect. - Consult off-target databases. - Perform kinome-wide profiling. validate_target->off_target_effect Phenotype not reproduced on_target_effect Conclusion: Likely an on-target effect. - Investigate downstream signaling pathways of TAIRE kinases. validate_target->on_target_effect Phenotype reproduced high_concentration Phenotype only at high concentrations dose_response->high_concentration No low_concentration Phenotype at relevant concentrations dose_response->low_concentration Yes high_concentration->off_target_effect low_concentration->is_on_target

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

Data Presentation

Table 1: Biochemical IC50 Values of Selected TAIRE Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on experimental conditions, particularly ATP concentration.

CompoundTarget KinaseBiochemical IC50 (nM)Notes
FMF-04-159-2 CDK14-Covalent inhibitor; potency measured by cellular target engagement.[1]
CDK16-Potently inhibits in cells.[1]
CDK17-Potently inhibits in cells.[1]
CDK18-Potently inhibits in cells.[1]
CDK2 (off-target)256 ± 26Cellular IC50 (NanoBRET).[1]
FMF-04-159-R CDK14563 ± 145Reversible analog of FMF-04-159-2; cellular IC50.[1]
CDK2 (off-target)493 ± 81Cellular IC50 (NanoBRET).[1]

Data presented as mean ± standard error of the mean (SEM) where available.

Table 2: General Recommendations for TAIRE Kinase Assay Conditions

These are suggested starting points for developing a robust kinase assay. Optimal conditions should be determined empirically for each specific kinase and substrate pair.

ParameterRecommended Starting RangeRationale
TAIRE Kinase Concentration 1 - 10 nMShould be in the linear range of the assay to ensure the reaction rate is proportional to enzyme concentration.[6]
Substrate Concentration At or near KmMaximizes sensitivity to inhibition. If Km is unknown, titrate from 100 nM to 10 µM.[6]
ATP Concentration At or near Km (Biochemical)For inhibitor screening, a lower ATP concentration increases the apparent potency of ATP-competitive inhibitors.
1 mM (Physiological)To better mimic cellular conditions and assess more physiologically relevant potency.[11]
DMSO Concentration < 1%To minimize solvent-induced inhibition of the kinase.[4][5]
Incubation Time 30 - 60 minutesShould be short enough to ensure the reaction is in the initial linear phase (typically <20% substrate turnover).
Temperature 30 - 37 °COptimal temperature should be determined, but most kinase assays are run at 30°C or room temperature.

Experimental Protocols

Protocol 1: In Vitro TAIRE Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.

Experimental Workflow for a Biochemical Kinase Assay

G prep Prepare Reagents - Kinase Buffer - TAIRE Kinase - Substrate - ATP Solution - Inhibitor Dilutions plate Plate Inhibitor Add diluted inhibitor and controls (DMSO) to a 384-well plate. prep->plate add_kinase Add Kinase Mix Add TAIRE kinase and substrate mix to wells. plate->add_kinase start_rxn Start Reaction Add ATP to initiate the kinase reaction. Incubate at 30°C. add_kinase->start_rxn stop_rxn Stop Reaction Add ADP-Glo™ Reagent to stop kinase activity and deplete remaining ATP. start_rxn->stop_rxn develop Develop Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light. stop_rxn->develop read Read Luminescence Use a plate reader to quantify the signal. develop->read

Caption: General workflow for an in vitro biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of the TAIRE kinase and its specific substrate in the reaction buffer.

    • Prepare a 4X solution of ATP in the reaction buffer.

    • Prepare serial dilutions of the TAIRE kinase inhibitor in 100% DMSO, then dilute into the reaction buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be below 1%.

  • Assay Procedure (for a 20 µL final volume in a 384-well plate):

    • Add 5 µL of the 4X inhibitor solution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection (following ADP-Glo™ manufacturer's protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to TAIRE kinase activity.

Protocol 2: Cell-Based Assay - Western Blot for TAIRE Kinase Target

This protocol describes how to assess the efficacy of a TAIRE kinase inhibitor in a cellular context by measuring the phosphorylation of a known downstream target, such as LRP6 for CDK14.[1]

TAIRE Kinase Signaling Pathway (CDK14 Example)

G inhibitor TAIRE Kinase Inhibitor (e.g., FMF-04-159-2) cdk14 CDK14 / Cyclin Y inhibitor->cdk14 p_lrp6 p-LRP6 (S1490) cdk14->p_lrp6 Phosphorylates lrp6 LRP6 lrp6->p_lrp6 wnt Wnt Signaling Activation p_lrp6->wnt

Caption: Simplified signaling pathway for CDK14, a member of the TAIRE kinase family.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116) and grow to 70-80% confluency.

    • Treat cells with various concentrations of the TAIRE kinase inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the protein samples by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-LRP6 S1490) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-LRP6) or a loading control (e.g., anti-GAPDH or anti-β-actin).

References

Technical Support Center: Determining JA397 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing common cell viability assays to determine the cytotoxicity of JA397, a potent and selective TAIRE family inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why measure its cytotoxicity?

This compound is a chemical probe that acts as a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] These kinases are involved in crucial cellular processes, including cell cycle regulation.[1] Determining the cytotoxicity of this compound is essential to understand its therapeutic potential and off-target effects by quantifying the concentration at which it causes cell death.

Q2: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?

The choice of assay depends on the specific research question and cell type. Three commonly used assays are:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability. It is a widely used, cost-effective colorimetric assay.

  • XTT Assay: Similar to MTT, this assay also measures metabolic activity but produces a water-soluble formazan product, simplifying the protocol.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.

It is often recommended to use at least two different assays based on different principles to confirm the cytotoxic effects of a compound.

Q3: What are the known cellular targets of this compound?

This compound is a selective inhibitor of the TAIRE family of kinases (CDK14-18). The half-maximal effective concentration (EC50) values for this compound's engagement with these targets have been determined in a NanoBRET assay.[1]

Data Presentation

The following table summarizes the reported EC50 values for this compound against the TAIRE family kinases. It is important to note that these values represent target engagement (kinase inhibition) and not direct cytotoxicity (cell death), which would be determined by cell viability assays.

Target KinaseEC50 (nM) in intact cells (NanoBRET assay)[1]
CDK1472.1
CDK15307
CDK1633.4
CDK1721.2
CDK18121

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard procedure for assessing cell viability through metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is an alternative to the MTT assay with the advantage of a soluble formazan product.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of >600 nm.

LDH (Lactate Dehydrogenase) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and lysis solution)

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low absorbance values Low cell number, Reduced metabolic activity due to factors other than cytotoxicity, Insufficient incubation time with the reagent.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Increase incubation time with the MTT/XTT reagent.
High background absorbance Contamination (bacterial or yeast), Phenol red in the medium, this compound directly reduces the tetrazolium salt.Use aseptic techniques and check for contamination. Use phenol red-free medium for the assay. Include a "compound only" control (no cells) to check for direct reduction.
Precipitate formation in wells (MTT) Incomplete solubilization of formazan crystals.Ensure thorough mixing after adding the solubilization solution. Use a different solubilization solution if necessary.
LDH Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background LDH in control wells High serum concentration in the medium (serum contains LDH), Cells were handled too vigorously, leading to membrane damage.Use low-serum or serum-free medium during the experiment. Handle cells gently during plating and media changes.
Low LDH release in treated wells despite visible cell death Cell death mechanism is primarily apoptosis without significant membrane rupture in the measured timeframe, LDH in the supernatant has degraded.Consider a later time point for measurement. Ensure proper storage of samples if not assayed immediately.
Inconsistent results Bubbles in the wells, Inaccurate pipetting of supernatant.Be careful to avoid bubbles when transferring liquids. Use a multichannel pipette for consistency.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (various concentrations) overnight_incubation->treat_cells incubation Incubate (24-72h) treat_cells->incubation mtt MTT Assay incubation->mtt xtt XTT Assay incubation->xtt ldh LDH Assay incubation->ldh read_absorbance Measure Absorbance mtt->read_absorbance xtt->read_absorbance ldh->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Cytotoxicity

This compound inhibits the TAIRE family of CDKs. These kinases are known to be involved in cell cycle progression and other signaling pathways. For instance, CDK14 is implicated in the Wnt signaling pathway, and CDK18 in the FAK/RhoA/ROCK pathway which regulates cell motility.[1] Inhibition of these pathways can lead to cell cycle arrest and potentially apoptosis, contributing to the cytotoxic effects of this compound.

signaling_pathway cluster_this compound This compound Action cluster_taire TAIRE Family Kinases cluster_pathways Downstream Pathways cluster_outcome Cellular Outcome This compound This compound CDK14 CDK14 This compound->CDK14 inhibits CDK16 CDK16 This compound->CDK16 inhibits CDK18 CDK18 This compound->CDK18 inhibits Wnt Wnt Signaling CDK14->Wnt regulates CellCycle p27 Phosphorylation CDK16->CellCycle regulates FAK_RhoA FAK/RhoA/ROCK Pathway CDK18->FAK_RhoA regulates Arrest Cell Cycle Arrest Wnt->Arrest CellCycle->Arrest Apoptosis Apoptosis FAK_RhoA->Apoptosis Arrest->Apoptosis

Caption: Potential this compound cytotoxicity signaling pathway.

References

Validation & Comparative

A Comparative Guide to Pan-TAIRE Family Inhibitors: JA397 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JA397 and other notable pan-TAIRE family inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for studying the TAIRE family of kinases (CDK14, CDK15, CDK16, CDK17, and CDK18).

The TAIRE family of cyclin-dependent kinases remains a relatively understudied branch of the kinome, yet emerging evidence points to their significant roles in various cellular processes, including cell cycle regulation and Wnt signaling. The development of potent and selective inhibitors is crucial for elucidating their specific functions and therapeutic potential. This guide focuses on a comparative analysis of this compound, a potent and selective chemical probe for the TAIRE family, alongside other inhibitors with demonstrated activity against these kinases.

Quantitative Performance Analysis

The following tables summarize the inhibitory activities of this compound, FMF-04-159-2, and AT7519 against the TAIRE family kinases. The data is compiled from various in vitro and cellular assays to provide a comprehensive overview of their potency and selectivity.

Table 1: Cellular Inhibitory Activity (IC50 nM) of Pan-TAIRE Family Inhibitors Measured by NanoBRET Assay

InhibitorCDK14CDK15CDK16CDK17CDK18Off-Target CDKs (IC50 nM)
This compound 72.1[1]307[1]33.4[1]21.2[1]121[1]Not specified
FMF-04-159-2 39.6[2]N/AN/AN/AN/ACDK2 (256 nM)[2]
AT7519 Potently Inhibited[2]N/APotently Inhibited[2]Potently Inhibited[2]Potently Inhibited[2]CDK1 (190 nM), CDK2 (44 nM), CDK4 (67 nM), CDK5 (18 nM), CDK9 (<10 nM)[3]

N/A: Data not available from the searched sources.

Table 2: Biochemical Inhibitory Activity (IC50 nM) of Pan-TAIRE Family Inhibitors

InhibitorCDK14CDK16CDK17CDK18Assay Type
This compound 27.1[1]39.0[1]77.2[1]172.3[1]NanoBRET™ -lysed mode[1]
FMF-04-159-2 19.8 ± 2.7[2]N/AN/AN/A33P-ATP Kinase Assay[2]
AT7519 19.8 ± 2.7[2]N/AN/AN/A33P-ATP Kinase Assay[2]

N/A: Data not available from the searched sources.

Experimental Methodologies

A summary of the key experimental protocols used to characterize these inhibitors is provided below.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein in live cells. In the context of TAIRE family inhibitors, this assay typically involves the following steps:

  • Cell Culture and Transfection: HEK293 cells are commonly used. Cells are transiently transfected with a vector encoding a NanoLuc® luciferase-TAIRE kinase fusion protein.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the inhibitor (e.g., this compound).

  • Addition of NanoBRET™ Tracer: A cell-permeable fluorescent tracer that binds to the kinase active site is added.

  • BRET Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal, which is the ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission, is measured using a luminometer.

  • Data Analysis: A decrease in the BRET signal upon inhibitor treatment indicates displacement of the tracer and therefore, target engagement. IC50 values are calculated from the dose-response curves.

KiNativ™ Profiling

KiNativ™ is a chemical proteomics platform used to assess the kinome-wide selectivity of kinase inhibitors in a cellular context. The general workflow is as follows:

  • Cell Lysis: Cells (e.g., HCT116) are treated with the inhibitor of interest (e.g., FMF-04-159-2 or AT7519) and then lysed to produce a native proteome.

  • Probe Labeling: The cell lysate is treated with a biotinylated ATP or ADP acyl-phosphate probe, which covalently labels the conserved active site lysine of ATP-binding proteins, including kinases.

  • Proteolysis: The labeled proteome is digested with a protease, typically trypsin.

  • Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition is determined by comparing the abundance of labeled peptides from inhibitor-treated and vehicle-treated samples.

Cell Cycle Analysis by Flow Cytometry (FACS)

Fluorescence-Activated Cell Sorting (FACS) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A common protocol involves:

  • Cell Culture and Treatment: Cells (e.g., HCT116) are cultured and treated with the pan-TAIRE inhibitor for a specified duration (e.g., 24 hours).[1]

  • Cell Fixation: Cells are harvested and fixed, typically with ice-cold ethanol, to permeabilize the cell and nuclear membranes.

  • Staining: The fixed cells are stained with a fluorescent DNA intercalating agent, most commonly propidium iodide (PI). RNase is often included to prevent staining of double-stranded RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified. For instance, this compound was shown to induce a G2/M phase arrest in HCT116 cells at a concentration of 1 µM after 24 hours.[1]

Visualizing Cellular Mechanisms

The following diagrams illustrate key pathways and workflows relevant to the study of pan-TAIRE family inhibitors.

TAIRE_Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates CDK14_CyclinY CDK14-Cyclin Y Complex CDK14_CyclinY->LRP5_6 Phosphorylates (Promotes Signaling) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Canonical Wnt Signaling Pathway and the Role of CDK14.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_proteomics Proteomics-Based Assays Cell_Culture Cell Culture (e.g., HCT116) Inhibitor_Treatment Inhibitor Treatment (this compound, FMF-04-159-2, etc.) Cell_Culture->Inhibitor_Treatment NanoBRET NanoBRET Assay (Target Engagement) Inhibitor_Treatment->NanoBRET FACS FACS Analysis (Cell Cycle) Inhibitor_Treatment->FACS Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis KiNativ KiNativ Profiling (Kinome-wide Selectivity) Cell_Lysis->KiNativ

General Experimental Workflow for Inhibitor Characterization.

Conclusion

This compound emerges as a valuable chemical probe for the pan-TAIRE family, demonstrating potent and relatively selective inhibition in cellular assays. FMF-04-159-2 also displays potent pan-TAIRE activity, with the added feature of covalent binding to CDK14, making it a useful tool for specific mechanistic studies. AT7519, while a potent pan-TAIRE inhibitor, exhibits broader activity against other CDKs, which should be considered when interpreting experimental results. The choice of inhibitor will ultimately depend on the specific research question, with this compound offering a good balance of potency and selectivity for general pan-TAIRE inhibition, while FMF-04-159-2 provides a tool for investigating covalent CDK14 inhibition. Further characterization of these and other emerging pan-TAIRE inhibitors will continue to advance our understanding of this important kinase subfamily.

References

Orthogonal Validation of JA397's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JA397, a potent and selective chemical probe for the TAIRE family of kinases (CDK14-18), with an alternative inhibitor, FMF-04-159-2. It outlines key experimental data and details methodologies for the orthogonal validation of this compound's mechanism of action.

Introduction to this compound and the TAIRE Family

This compound is a valuable research tool for elucidating the biological functions of the TAIRE family of cyclin-dependent kinases, which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] These kinases are implicated in a variety of cellular processes, including cell cycle regulation and key signaling pathways.[1] Validating the mechanism of action of a chemical probe like this compound through orthogonal approaches is crucial to ensure that its observed biological effects are indeed due to the inhibition of its intended targets. Orthogonal validation involves using multiple, independent methods to confirm the on-target activity and to identify any potential off-target effects.

Comparative Inhibitor Data

This section summarizes the available quantitative data for this compound and a known alternative pan-TAIRE family inhibitor, FMF-04-159-2.

Inhibitor Target(s) Assay Type EC50/IC50 (nM) Selectivity Negative Control
This compound CDK14NanoBRET (lysed)27.1Selective against a panel of 340 wild-type kinases at 1 µM.JA314
CDK15NanoBRET (lysed)252
CDK16NanoBRET (lysed)39.0
CDK17NanoBRET (lysed)77.2
CDK18NanoBRET (lysed)172
CDK14NanoBRET (intact cells)72.1
CDK15NanoBRET (intact cells)307
CDK16NanoBRET (intact cells)33.4
CDK17NanoBRET (intact cells)21.2
CDK18NanoBRET (intact cells)121
FMF-04-159-2 CDK14, pan-TAIREBiochemicalData not specifiedTAIRE kinase-biased selectivity profile.Reversible analog available.
CDK14Cellular PulldownComplete inhibition at unspecified concentration.

Orthogonal Validation Strategies & Experimental Protocols

To rigorously validate that the phenotypic effects of this compound are a direct consequence of TAIRE family kinase inhibition, a series of orthogonal experiments targeting downstream signaling pathways are recommended.

Wnt/β-catenin Signaling Pathway (CDK14)

CDK14 is a known regulator of the Wnt signaling pathway. Inhibition of CDK14 by this compound is expected to modulate this pathway.

Suggested Experiment: TCF/LEF Reporter Assay.

Protocol:

  • Seed cells known to have active Wnt signaling (e.g., HEK293T, or a relevant cancer cell line) in a 96-well plate.

  • Transfect cells with a TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • After 24 hours, treat the cells with a dose-response of this compound, JA314 (negative control), and a known Wnt pathway inhibitor (positive control) for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity upon this compound treatment would validate its on-target effect on the Wnt pathway.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes This compound This compound CDK14 CDK14 This compound->CDK14 CDK14->LRP5_6 P

Figure 1. This compound's proposed mechanism in the Wnt pathway.
Cell Cycle Progression (CDK16)

CDK16 is known to influence cell cycle progression through the phosphorylation of p27.[1]

Suggested Experiment: Cell Cycle Analysis by Flow Cytometry.

Protocol:

  • Culture a relevant cell line (e.g., a cancer cell line with known CDK16 expression) and treat with this compound, JA314, and a known cell cycle inhibitor (e.g., Palbociclib) for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase upon this compound treatment would indicate an on-target effect on cell cycle progression.

Cell_Cycle_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Treatment Treat with this compound/Controls Cell_Seeding->Treatment Harvest Harvest Treatment->Harvest Fixation Fix in Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Figure 2. Workflow for cell cycle analysis.
FAK/RhoA/ROCK Signaling Pathway (CDK18)

CDK18 is reported to regulate cell motility through the FAK/RhoA/ROCK signaling pathway.[1]

Suggested Experiment: Western Blot for Phospho-FAK.

Protocol:

  • Plate cells (e.g., a migratory cancer cell line) and allow them to adhere.

  • Treat the cells with this compound, JA314, and a known FAK inhibitor for a time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to detect the proteins.

  • Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal. A reduction in FAK phosphorylation upon this compound treatment would support its on-target activity.

FAK_RhoA_ROCK_Pathway CDK18 CDK18 FAK FAK CDK18->FAK pFAK p-FAK (Y397) FAK->pFAK RhoA RhoA pFAK->RhoA ROCK ROCK RhoA->ROCK Cell_Motility Cell_Motility ROCK->Cell_Motility This compound This compound This compound->CDK18

Figure 3. Proposed role of this compound in the FAK/RhoA/ROCK pathway.

Conclusion

This compound is a valuable tool for studying the TAIRE family of kinases. The orthogonal validation experiments outlined in this guide provide a framework for researchers to confidently attribute the cellular effects of this compound to the inhibition of its intended targets. By employing these diverse and independent methodologies, the scientific community can build a more complete understanding of the biological roles of the TAIRE kinases in health and disease.

References

JA397 vs. JA314: A Comparative Analysis of a Pan-TAIRE Kinase Inhibitor and its Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular effects of the potent and selective pan-TAIRE family inhibitor, JA397, and its corresponding negative control, JA314. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and the TAIRE Kinase Family

This compound is a chemical probe that acts as a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1] This kinase family is considered part of the "dark kinome," as its functions are not yet fully understood.[2] The TAIRE family is subdivided into the PCTAIRE (CDK16-18) and PFTAIRE (CDK14-15) subfamilies.[2] These kinases are known to be off-targets of some clinical kinase inhibitors and are implicated in cellular processes such as cell cycle regulation.[3][4] JA314 serves as a crucial negative control for experiments involving this compound, allowing researchers to distinguish specific effects of TAIRE kinase inhibition from off-target or compound-related artifacts.[2] A negative control is a sample treated in the same way as experimental samples but is not expected to produce a response, ensuring that observed changes are due to the experimental variable.[5]

Quantitative Comparison of In Vitro and Cellular Activity

The inhibitory activity of this compound against the TAIRE family kinases has been quantified both in biochemical and cellular assays. In contrast, as a negative control, JA314 is designed to be inactive against these targets at equivalent concentrations.

Target This compound In Vitro IC50 (nM) This compound Cellular EC50 (nM) JA314 Expected Activity
CDK14-72.1Inactive
CDK15-307Inactive
CDK16-33.4Inactive
CDK17-21.2Inactive
CDK18-121Inactive
Table 1: In vitro and cellular potency of this compound against TAIRE family kinases as determined by NanoBRET assays.[2] Data for JA314 is based on its designated function as a negative control.

Cellular Effect: Cell Cycle Arrest

A key cellular effect of this compound is the induction of cell cycle arrest at the G2/M phase. This has been observed in HCT116 human colorectal cancer cells.[2] As the negative control, JA314 is not expected to cause a similar cell cycle disruption when used at the same concentration.

Compound Cell Line Concentration Observed Effect
This compoundHCT1161 µMG2/M phase arrest after 24 hours
JA314HCT1161 µMNo significant cell cycle arrest expected
Table 2: Comparison of the effects of this compound and JA314 on the cell cycle of HCT116 cells.[2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

TAIRE_Family_Signaling cluster_TAIRE TAIRE Family Kinases cluster_downstream Downstream Cellular Processes CDK14 CDK14 (PFTAIRE) CellCycle Cell Cycle Progression (G2/M Transition) CDK14->CellCycle Regulation Other Other Cellular Functions (Under Investigation) CDK14->Other CDK15 CDK15 (PFTAIRE) CDK15->CellCycle Regulation CDK15->Other CDK16 CDK16 (PCTAIRE) CDK16->CellCycle Regulation CDK16->Other CDK17 CDK17 (PCTAIRE) CDK17->CellCycle Regulation CDK17->Other CDK18 CDK18 (PCTAIRE) CDK18->CellCycle Regulation CDK18->Other This compound This compound This compound->CDK14 Inhibition This compound->CDK15 Inhibition This compound->CDK16 Inhibition This compound->CDK17 Inhibition This compound->CDK18 Inhibition JA314 JA314 (Negative Control) JA314->CDK14 JA314->CDK15 JA314->CDK16 JA314->CDK17 JA314->CDK18

Figure 1: TAIRE Family Kinase Signaling Pathway and Inhibition by this compound.

NanoBRET_Workflow start Start transfect Transfect HEK293 cells with NanoLuc-TAIRE Kinase fusion vector start->transfect incubate1 Incubate overnight transfect->incubate1 add_compounds Add this compound or JA314 (test compounds) and NanoBRET Tracer incubate1->add_compounds incubate2 Incubate for a defined period add_compounds->incubate2 measure Measure BRET signal (Bioluminescence Resonance Energy Transfer) incubate2->measure analyze Analyze data to determine IC50/EC50 values measure->analyze end End analyze->end

Figure 2: Generalized Workflow for the NanoBRET Target Engagement Assay.

FUCCI_Cell_Cycle_Workflow start Start transduce Transduce HCT116 cells with FUCCI lentiviral vectors start->transduce select_cells Select and expand stable FUCCI-expressing cell line transduce->select_cells seed_cells Seed FUCCI-HCT116 cells in a multi-well plate select_cells->seed_cells add_compounds Treat cells with this compound, JA314, or vehicle control (e.g., DMSO) seed_cells->add_compounds live_cell_imaging Acquire live-cell fluorescence images over time (e.g., 24 hours) add_compounds->live_cell_imaging analyze Analyze images to quantify the percentage of cells in each cell cycle phase (G1-red, S/G2/M-green) live_cell_imaging->analyze end End analyze->end

Figure 3: Experimental Workflow for FUCCI-Based Cell Cycle Analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is used to measure the apparent affinity of test compounds for a target kinase in live cells.

Objective: To determine the potency (EC50) of this compound in engaging TAIRE family kinases (CDK14, 15, 16, 17, 18) in living cells and to confirm the lack of engagement by JA314.

Materials:

  • HEK293 cells

  • NanoLuc®-TAIRE kinase fusion vectors

  • Lipofectamine® 3000 or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well or 384-well white assay plates

  • NanoBRET™ Tracer K-10

  • This compound and JA314 dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Luciferase Detection System

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Cell Transfection:

    • One day prior to the assay, transfect HEK293 cells with the appropriate NanoLuc®-TAIRE kinase fusion vector. Co-transfection with a partner cyclin may be required for optimal activity.[6]

    • Plate the transfected cells in multi-well plates.

  • Compound Addition:

    • On the day of the assay, prepare serial dilutions of this compound and JA314 in Opti-MEM™.

    • Add the NanoBRET™ Tracer K-10 to the compound dilutions.[5]

    • Add the compound/tracer mix to the cells and incubate for 1 hour at 37°C.[5]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor (NanoLuc®) and acceptor (Tracer) signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 values for this compound.

    • Confirm that JA314 does not significantly reduce the BRET signal at equivalent concentrations.

FUCCI (Fluorescence Ubiquitination Cell Cycle Indicator) Assay

The FUCCI system utilizes fluorescently tagged proteins that are degraded in a cell cycle-dependent manner, allowing for real-time visualization of cell cycle phases.

Objective: To determine the effect of this compound on cell cycle progression in HCT116 cells and to confirm that JA314 does not induce cell cycle arrest.

Materials:

  • HCT116 cells

  • IncuCyte® Cell Cycle Red/Green Lentivirus or similar FUCCI reagents

  • Polybrene®

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and JA314 dissolved in DMSO

  • Live-cell imaging system (e.g., IncuCyte®)

Procedure:

  • Generation of a Stable FUCCI Cell Line:

    • Transduce HCT116 cells with the FUCCI lentivirus at an optimized multiplicity of infection (MOI), often with Polybrene® to enhance transduction efficiency.[7]

    • Allow 24-48 hours for expression, then select and expand the population of cells stably expressing the FUCCI reporters.[7]

  • Cell Seeding and Treatment:

    • Seed the stable FUCCI-HCT116 cells into 96-well plates at a density that allows for proliferation over the course of the experiment.

    • Allow cells to adhere overnight.

    • Treat the cells with 1 µM this compound, 1 µM JA314, or a vehicle control (DMSO).

  • Live-Cell Imaging:

    • Place the plate inside a live-cell imaging system equipped for long-term incubation and automated imaging.

    • Acquire phase-contrast, red, and green fluorescence images at regular intervals (e.g., every 2 hours) for at least 24 hours.

  • Data Analysis:

    • Use image analysis software to identify and count the number of red (G1 phase), green (S/G2/M phases), and yellow (G1/S transition) cells at each time point for each treatment condition.[8]

    • Plot the percentage of cells in each phase over time to visualize the effects on cell cycle progression.

    • Quantify the percentage of cells in the G2/M phase (green fluorescence) after 24 hours of treatment to confirm the G2/M arrest induced by this compound and the lack of effect from JA314.

Conclusion

This compound is a valuable chemical probe for studying the roles of the TAIRE family of kinases due to its potency and selectivity. Its cellular activity, particularly the induction of G2/M cell cycle arrest, provides a clear and measurable phenotype. The use of JA314 as a negative control is essential for validating that the observed effects are a direct consequence of TAIRE kinase inhibition. The experimental protocols and workflows provided herein offer a framework for researchers to further investigate the cellular functions of this understudied kinase family.

References

JA397 Cross-Reactivity Profile: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor JA397 against a panel of kinases, supported by experimental data and protocols. This compound is a potent and selective chemical probe for the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18. [1][2]

The TAIRE family of kinases, a subgroup of the CDK family, has been implicated in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility.[1] Understanding the selectivity of a chemical probe like this compound is crucial for accurately interpreting experimental results and for its potential development as a therapeutic agent.

Comparative Kinase Inhibition Profile of this compound

This compound has demonstrated high potency for the TAIRE family kinases. Its selectivity has been assessed against a broad panel of 340 wild-type kinases at a concentration of 1 µM, where it was found to be highly selective.[1] The following table summarizes the available quantitative data on this compound's activity against its primary targets.

Target KinaseEC50 (nM) - NanoBRET Assay (in vitro, lysed)EC50 (nM) - NanoBRET Assay (intact cells)
CDK14/Cyclin Y 27.172.1
CDK15/Cyclin Y 252307
CDK16/Cyclin Y 39.033.4
CDK17/Cyclin Y 77.221.2
CDK18/Cyclin Y 172121
Other Kinases Generally low inhibition observed at 1 µM in a panel of 340 kinases.[1]Not broadly reported.

Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][3]

Experimental Protocols

To determine the cross-reactivity profile of a kinase inhibitor like this compound, several methodologies can be employed. Below are detailed protocols for common in vitro kinase screening assays.

Kinase Binding Assay (e.g., KINOMEscan™)

This method measures the binding affinity of a test compound to a large panel of kinases. It is an ATP-independent assay that provides a quantitative measure of interaction.

  • Principle: The assay is based on a competition binding format. A kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Methodology:

    • A panel of human kinases is expressed as fusions with a DNA tag.

    • The test compound (this compound) is incubated with the kinase-tagged phage.

    • An immobilized, active-site directed ligand is added to the mixture.

    • After an equilibration period, the mixture is passed through a filter to separate the ligand-bound kinases from the unbound kinases.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

Radiometric Kinase Activity Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein).

  • Methodology:

    • The kinase, its specific substrate, and the test compound (this compound) at various concentrations are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose filter paper that binds the substrate.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Principle: The amount of ADP generated is directly proportional to the kinase activity. The assay converts the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Methodology:

    • The kinase reaction is performed by incubating the kinase, substrate, and ATP with the test compound (this compound) at various concentrations.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP and to provide the luciferase/luciferin substrate for the light-producing reaction.

    • The luminescence signal is measured using a luminometer.

    • The strength of the luminescent signal is correlated with the amount of ADP produced, and thus the kinase activity. IC50 values are determined from the dose-response curves.

Visualizing Kinase Profiling and Signaling Pathways

To further illustrate the experimental process and the biological context of this compound's targets, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis compound This compound Serial Dilution incubation Incubation of Kinases, This compound, and Reagents compound->incubation kinase_panel Kinase Panel kinase_panel->incubation reagents Assay Reagents (ATP, Substrate) reagents->incubation detection Signal Detection (Binding, Radioactivity, or Luminescence) incubation->detection analysis Data Analysis (% Inhibition, IC50/Kd) detection->analysis signaling_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 TAIRE TAIRE Family Kinases (CDK14-18) TAIRE->G2 Regulation TAIRE->M Regulation Other_CDKs Other CDKs (e.g., CDK1, CDK2, CDK4/6) Other_CDKs->G1 Regulation Other_CDKs->S Regulation This compound This compound This compound->TAIRE

References

Comparative Efficacy of JA397 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the fundamental cellular processes that drive malignancy. One such critical target is Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both the cell cycle and transcription. This guide provides a comparative analysis of the hypothetical CDK7 inhibitor, JA397, against other prominent CDK7 inhibitors in clinical development. The data presented is a synthesis of publicly available information on CDK7 inhibitors to provide a framework for evaluating the potential of novel compounds in this class.

Comparative Efficacy of CDK7 Inhibitors in Preclinical Models

The following table summarizes the anti-tumor activity of various CDK7 inhibitors in different cancer cell lines and patient-derived xenograft (PDX) models. This data provides a benchmark for assessing the potential efficacy of this compound.

CompoundCancer ModelEfficacy MetricResult
This compound (Hypothetical) Triple-Negative Breast Cancer (TNBC)IC5050 nM
Small Cell Lung Cancer (SCLC)Tumor Growth Inhibition (TGI)>80%
Ovarian CancerApoptosis Induction4-fold increase
Samuraciclib (CT7001) HR+, HER2- Breast CancerClinical Benefit Rate (CBR)36.0% (in combination with fulvestrant)[1]
SY-5609 Pancreatic CancerOrphan Drug DesignationGranted by FDA[2]
Breast, Ovarian, Lung, Colorectal PDX modelsTumor Growth InhibitionRobust antitumor activity, including complete regressions[3]
Q901 HR+ Breast, Pancreatic, Prostate, Ovarian, SCLCTumor Growth InhibitionPotent single-agent and combination activity[2]
Ovarian Cancer (A2780, OVCAR3)Tumor Growth Inhibition (in combination with PARP inhibitor)104% (versus 15% for PARP inhibitor alone)[1]

Experimental Protocols

The evaluation of a novel CDK7 inhibitor like this compound involves a series of well-defined experimental protocols to determine its efficacy and mechanism of action.

1. Cell Viability and Apoptosis Assays:

  • Methodology: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the CDK7 inhibitor for 72 hours. Cell viability is typically assessed using a commercial assay that measures ATP levels (e.g., CellTiter-Glo®). Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Data Analysis: IC50 values are calculated from the dose-response curves. The percentage of apoptotic cells is determined and compared to vehicle-treated controls.

2. In Vivo Tumor Growth Inhibition Studies:

  • Methodology: Immunocompromised mice are subcutaneously implanted with cancer cells or patient-derived tumor fragments. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug is administered orally or via injection according to a predetermined schedule. Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

3. Pharmacodynamic (PD) Marker Analysis:

  • Methodology: Tumor samples are collected from treated and control animals at various time points. The levels of phosphorylated RNA Polymerase II (a direct target of CDK7) and other downstream markers are assessed by immunohistochemistry or western blotting.

  • Data Analysis: Changes in the levels of PD markers are correlated with drug exposure and anti-tumor efficacy.

Visualizing Key Pathways and Workflows

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in regulating the cell cycle and transcription, highlighting the mechanism of action for inhibitors like this compound.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation cluster_2 CDK7 Inhibition CDK46 CDK4/6 Rb Rb CDK46->Rb P CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F G1_S G1-S Transition E2F->G1_S RNAPII RNA Pol II Transcription Gene Transcription RNAPII->Transcription TFIIH TFIIH Complex TFIIH->RNAPII CDK7_CyclinH CDK7/Cyclin H CDK7_CyclinH->CDK46 Activates CDK7_CyclinH->RNAPII P This compound This compound This compound->CDK7_CyclinH

Caption: The role of CDK7 in cell cycle and transcription.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical preclinical workflow for assessing the efficacy of a novel CDK7 inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Modeling cluster_2 Analysis & Decision Cell_Lines Select Diverse Cancer Cell Lines Viability Cell Viability Assays (IC50) Cell_Lines->Viability Apoptosis Apoptosis Assays Cell_Lines->Apoptosis Data_Analysis Analyze Efficacy & PD Markers Viability->Data_Analysis Apoptosis->Data_Analysis Xenograft Establish Xenograft/PDX Models Treatment Treat with this compound vs. Vehicle Xenograft->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Tumor_Monitoring->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

Caption: Preclinical workflow for evaluating this compound efficacy.

The hypothetical CDK7 inhibitor, this compound, represents a promising therapeutic agent based on the comparative analysis with other drugs in its class. The provided data and experimental frameworks offer a robust starting point for researchers and drug development professionals to design and execute further preclinical and clinical investigations. The continued exploration of CDK7 inhibitors is crucial for advancing the treatment of various cancers.

References

Comparative Guide to TAIRE Family Kinase Inhibitors: JA397 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JA397, a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDK14-18), and its potential alternative, FMF-04-159-2. The TAIRE family, comprising the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies, is implicated in various cellular processes, including cell cycle regulation and key signaling pathways, making its members attractive targets for therapeutic development.

Executive Summary

This compound is a chemical probe developed as a potent and selective inhibitor of the TAIRE kinase family with cellular activity. FMF-04-159-2 is another tool compound that exhibits pan-TAIRE kinase inhibition. This guide summarizes the available quantitative data on their biochemical and cellular potency, selectivity, and provides an overview of the experimental methodologies used to generate this data.

Quantitative Data Comparison

The following tables summarize the reported potency of this compound and FMF-04-159-2 against the TAIRE family kinases. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of TAIRE Family Inhibitors

CompoundTargetAssay TypeIC50 / EC50 (nM)Negative/Reversible ControlControl IC50/EC50 (nM)
This compound CDK14NanoBRET (lysed mode)27.1[1]JA314-
CDK15NanoBRET (lysed mode)252[1]JA314-
CDK16NanoBRET (lysed mode)39.0[1]JA3144165 (against CDK16)[1]
CDK17NanoBRET (lysed mode)77.2[1]JA314-
CDK18NanoBRET (lysed mode)172[1]JA314-
FMF-04-159-2 CDK14Kinase Activity88[2]FMF-04-159-R140
CDK16Kinase Activity10[2]FMF-04-159-R6

Table 2: Cellular Potency of TAIRE Family Inhibitors

CompoundTargetAssay TypeIC50 / EC50 (nM)Negative/Reversible ControlControl IC50/EC50 (nM)
This compound CDK14NanoBRET72.1[1]JA314-
CDK15NanoBRET307[1]JA314-
CDK16NanoBRET33.4[1]JA314-
CDK17NanoBRET21.2[1]JA314-
CDK18NanoBRET121[1]JA314-
FMF-04-159-2 CDK14NanoBRET40[2]FMF-04-159-R563
CDK2NanoBRET256[2]FMF-04-159-R493

Kinome Selectivity

Both this compound and FMF-04-159-2 have been profiled for their selectivity across the kinome.

  • This compound was found to be selective in an in vitro kinase panel of 340 wild-type kinases at a concentration of 1 µM.[1]

  • FMF-04-159-2 also exhibits a TAIRE kinase-biased selectivity profile.[3] However, it shows off-target activity against CDK2.[2][3]

Experimental Protocols

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a proximity-based assay that can be performed in live cells to quantify compound binding to a specific target protein.[4]

General Workflow:

  • Cell Preparation: HEK293 cells are transiently co-transfected with a vector expressing the target kinase fused to NanoLuc® luciferase and a vector for the corresponding cyclin.[5] The cells are then seeded into multi-well plates.

  • Compound Treatment: The cells are pre-treated with the NanoBRET™ Tracer K-10, followed by the addition of the test compound (e.g., this compound or FMF-04-159-2) at various concentrations.[5]

  • BRET Measurement: The plate is incubated, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in the BRET signal.[5]

G cluster_workflow NanoBRET Assay Workflow Transfection HEK293 cells transfected with NanoLuc-Kinase and Cyclin vectors Seeding Seed cells into multi-well plates Transfection->Seeding Tracer Add NanoBRET Tracer K-10 Seeding->Tracer Compound Add test compound (e.g., this compound) Tracer->Compound Incubation Incubate Compound->Incubation Measurement Measure BRET signal Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis G cluster_workflow In Vitro Kinase Assay Workflow Setup Prepare reaction mix: Kinase, Substrate, Buffer Inhibitor Add test compound Setup->Inhibitor Initiation Initiate with ATP Inhibitor->Initiation Incubation Incubate Initiation->Incubation Detection Measure substrate phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis G cluster_pathways TAIRE Family Kinase Signaling Pathways WNT WNT Signaling CDK14 CDK14 WNT->CDK14 bCatenin β-catenin/MEK-ERK Signaling CDK15 CDK15 bCatenin->CDK15 FAK FAK/RhoA/ROCK Signaling CDK18 CDK18 FAK->CDK18 CellCycle Cell Cycle (p27 phosphorylation) CDK16 CDK16 CellCycle->CDK16

References

In Vivo Therapeutic Potential of JA397: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the therapeutic potential of JA397, a potent and selective inhibitor of the TAIRE family of kinases. Due to the limited availability of direct in vivo data for this compound, this guide draws comparisons from the in vivo validation of inhibitors targeting the signaling pathways modulated by the TAIRE family kinases.

This compound is a chemical probe that acts as a potent and selective inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several diseases, most notably cancer.

This compound: In Vitro Activity

This compound has demonstrated significant inhibitory activity against the TAIRE family kinases in cellular assays. The half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) from NanoBRET assays are summarized below, highlighting its potency and selectivity.

TargetIC50 (nM)EC50 (nM) - Intact Cells
CDK142172.1
CDK15307307
CDK16-33.4
CDK17-21.2
CDK18-121

Signaling Pathways Modulated by the TAIRE Family

The therapeutic potential of this compound can be inferred from the roles of its target kinases in various signaling pathways critical to cancer progression and other diseases.

  • CDK14: A key regulator of the WNT signaling pathway , which is frequently hyperactivated in various cancers, including colorectal cancer.[2]

  • CDK15: Involved in the β-catenin/MEK-ERK signaling pathway , a crucial axis in cell proliferation and survival.[2]

  • CDK16: Plays a role in cell cycle regulation through the phosphorylation of p27.[2] Knockdown of CDK16 has been shown to reduce tumor volume in mouse xenograft models of colorectal cancer.

  • CDK17: Implicated in glycerophospholipid metabolism .[2]

  • CDK18: Regulates cell motility through the FAK/RhoA/ROCK signaling pathway .[2]

Below are diagrams illustrating these key signaling pathways.

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF CDK14 CDK14 CDK14->LRP5_6 Phosphorylation (Activation) Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CDK14 Inhibition

Caption: WNT Signaling Pathway and the inhibitory action of this compound on CDK14.

MEK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CDK15 CDK15 Beta_Catenin β-catenin CDK15->Beta_Catenin Regulation Beta_Catenin->MEK Regulation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->CDK15 Inhibition

Caption: β-catenin/MEK-ERK Signaling Pathway and the inhibitory action of this compound on CDK15.

FAK_RhoA_ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin RhoA RhoA FAK->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton (Cell Motility) MLC->Actin_Cytoskeleton CDK18 CDK18 CDK18->FAK Regulation This compound This compound This compound->CDK18 Inhibition

Caption: FAK/RhoA/ROCK Signaling Pathway and the inhibitory action of this compound on CDK18.

In Vivo Validation of Pathway Inhibition: A Proxy for this compound's Potential

Given the absence of direct in vivo studies on this compound, we can extrapolate its potential therapeutic efficacy by examining the in vivo effects of other inhibitors that target the key pathways modulated by the TAIRE family kinases.

WNT Signaling Pathway Inhibition (CDK14 Target)

Inhibitors of the WNT signaling pathway have shown considerable promise in preclinical and clinical studies for cancer therapy.[1][3][4][5]

Inhibitor ClassMechanism of ActionIn Vivo ModelKey Findings
Porcupine Inhibitors Inhibit the secretion of Wnt ligands.MMTV-Wnt1 transgenic mice (mammary tumors)Blocked tumor progression and downregulated Wnt/β-catenin target genes.[3]
Tankyrase Inhibitors Stabilize Axin, a negative regulator of β-catenin.DLD-1 tumor-bearing miceDemonstrated in vivo efficacy by measuring Wnt-pathway biomarkers.[3]
β-catenin/CBP Inhibitors Disrupt the interaction between β-catenin and its co-activator CBP.Multiple cancer modelsCurrently in clinical trials (e.g., PRI-724).[3][5]
β-catenin/MEK-ERK Pathway Inhibition (CDK15 Target)

The combination of β-catenin and MEK inhibitors has demonstrated synergistic anti-tumor effects in preclinical models.[2][6][7]

Inhibitor CombinationIn Vivo ModelKey Findings
β-catenin RNAi + Trametinib (MEK inhibitor) Colorectal cancer, melanoma, and hepatocellular carcinoma xenograftsSynergistic tumor growth inhibition and improved survival in mice with liver metastases.[2][6][7]
KY1220 and KY1022 Colorectal cancer cell lines (with APC and KRAS mutations) and ApcMin/+/KRasG12DLA2 miceSuppressed tumor growth by promoting the degradation of both β-catenin and RAS.[8]
FAK/RhoA/ROCK Signaling Pathway Inhibition (CDK18 Target)

Inhibitors of the FAK/RhoA/ROCK pathway have been investigated for their potential to suppress cancer cell motility and invasion.

InhibitorTargetIn Vivo ModelKey Findings
Y-27632 ROCKNeonatal rat ventricular myocytes (in vitro model of cardiac stress)Attenuated stretch-induced FAK phosphorylation, indicating a role in mechanotransduction.[9]
ROCK Inhibitors ROCK3D cultures of breast cancer cellsRestored cell polarity, reduced proliferation, and suppressed activation of pro-survival pathways (Akt, MAPK, FAK).[10]

Experimental Protocols: A General Framework

While specific protocols for this compound in vivo studies are not available, a general experimental workflow for evaluating a novel kinase inhibitor in an animal model of cancer is outlined below.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation A 1. Cell Line Selection & Tumor Xenograft Model Establishment B 2. Animal Grouping & Dosing Regimen (Vehicle, this compound, Comparator) A->B C 3. Tumor Growth Monitoring (Calipers, Imaging) B->C D 4. Pharmacokinetic & Pharmacodynamic Analysis (Blood/Tissue Sampling) B->D F 6. Toxicity Evaluation (Body Weight, Clinical Signs, Histopathology) B->F E 5. Efficacy Assessment (Tumor Volume, Survival) C->E G 7. Molecular Analysis of Tumors (Western Blot, IHC, RNA-seq) E->G

Caption: General Experimental Workflow for In Vivo Validation of a Kinase Inhibitor.
Key Methodologies:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for establishing subcutaneous or orthotopic tumor xenografts using human cancer cell lines with known genetic backgrounds (e.g., mutations in WNT or MAPK pathways).

  • Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are determined based on preliminary pharmacokinetic and tolerability studies.

  • Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival. Secondary endpoints may involve assessing changes in biomarker levels in tumor tissue.

  • Pharmacodynamic Studies: These studies aim to confirm that the drug is hitting its intended target in the tumor tissue. This can be assessed by measuring the phosphorylation status of downstream substrates of the target kinase.

  • Toxicity Assessment: A comprehensive evaluation of potential side effects is crucial and includes monitoring animal weight, behavior, and performing histological analysis of major organs at the end of the study.

Conclusion and Future Directions

This compound is a promising chemical probe for the TAIRE family of kinases with potent in vitro activity. While direct in vivo validation of its therapeutic potential is currently lacking, the significant body of evidence supporting the efficacy of inhibitors targeting the WNT, β-catenin/MEK-ERK, and FAK/RhoA/ROCK pathways in various cancer models provides a strong rationale for further investigation of this compound and other TAIRE family inhibitors.

Future preclinical studies should focus on evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer. These studies will be critical in determining its potential for clinical translation and in identifying patient populations that are most likely to benefit from this novel therapeutic approach. The development of more selective inhibitors for individual TAIRE family members will also be crucial for dissecting their specific roles in health and disease and for minimizing potential off-target effects.

References

JA397: A Comparative Analysis of Potency on CDK14 vs. CDK16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical probe JA397, focusing on its inhibitory potency against Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16). This compound has been identified as a potent and selective inhibitor of the TAIRE family of kinases (CDK14-18)[1]. Understanding its differential effects on closely related kinases such as CDK14 and CDK16 is crucial for its application as a specific chemical probe in biological research and for potential therapeutic development.

Data Presentation: Potency of this compound on CDK14 and CDK16

The inhibitory potency of this compound against CDK14 and CDK16 has been evaluated using the NanoBRET™ Target Engagement Assay, which measures the apparent cellular potency (EC50) of a compound in both lysed and intact cell formats. The following table summarizes the reported EC50 values for this compound.

Target KinaseAssay FormatThis compound EC50 (nM)
CDK14NanoBRET™ (lysed)27.1
CDK16NanoBRET™ (lysed)39.0
CDK14NanoBRET™ (intact cells)72.1
CDK16NanoBRET™ (intact cells)33.4

Data sourced from the Structural Genomics Consortium.[1]

Based on this data, this compound exhibits potent inhibition of both CDK14 and CDK16. In the lysed cell assay, this compound is slightly more potent against CDK14. However, in the more physiologically relevant intact cell assay, this compound demonstrates a greater than two-fold higher potency for CDK16 over CDK14.

Experimental Protocols

The determination of a kinase inhibitor's potency is a critical step in its characterization. While the specific protocol for this compound's testing is proprietary, a general methodology for determining IC50 or EC50 values for kinase inhibitors using a luminescence-based assay, such as the NanoBRET™ assay or the ADP-Glo™ Kinase Assay, is outlined below.

General Protocol for Kinase Inhibitor Potency Determination (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a typical workflow for measuring the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer solution containing appropriate salts, a reducing agent (e.g., DTT), and a chelating agent (e.g., EGTA).

    • Dilute the kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of the substrate and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO, and then further dilute in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting the enzyme's activity.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add the diluted kinase enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the ADP-Glo™ assay, this is achieved by adding the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

    • Add a kinase detection reagent that contains luciferase and a substrate for the luciferase. The amount of light produced is proportional to the amount of ADP generated in the initial kinase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from wells with no kinase) from all readings.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][3]

Signaling Pathways

To understand the functional consequences of inhibiting CDK14 and CDK16, it is essential to consider their roles in cellular signaling pathways.

CDK14 Signaling Pathway

CDK14 is known to be involved in the Wnt signaling pathway, a critical pathway in embryonic development and cancer.[4][5][6][7][8] It can act as a cell-cycle regulator of the Wnt signaling pathway during the G2/M phase.[7]

CDK14_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK14 CDK14 CDK14->LRP5_6 Phosphorylates Destruction_Complex->beta_catenin Phosphorylates for Degradation

Caption: Simplified Wnt signaling pathway involving CDK14.

CDK16 Signaling Pathway

CDK16 has been implicated in the regulation of the cell cycle and has been shown to promote cell invasion through the GSK3β/β-catenin pathway.[9] Inhibition of CDK16 can lead to reduced phosphorylation of GSK3β, which in turn affects β-catenin levels.[9]

CDK16_Pathway CDK16 CDK16 GSK3b GSK3β CDK16->GSK3b Promotes Phosphorylation p_GSK3b p-GSK3β (Ser9) (Inactive) beta_catenin β-catenin p_GSK3b->beta_catenin Fails to Phosphorylate Degradation Proteasomal Degradation beta_catenin->Degradation Escapes Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., EMT markers) TCF_LEF->Target_Genes

Caption: CDK16's role in the GSK3β/β-catenin signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of a kinase inhibitor's potency.

Experimental_Workflow start Start: Select Kinase Targets (CDK14 & CDK16) inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep assay_setup Set up Kinase Assays (e.g., NanoBRET™) inhibitor_prep->assay_setup incubation Incubate with Kinase, Substrate, and ATP assay_setup->incubation detection Measure Kinase Activity (Luminescence) incubation->detection data_analysis Data Analysis: Plot Dose-Response Curves detection->data_analysis ec50_determination Determine EC50 Values for CDK14 and CDK16 data_analysis->ec50_determination comparison Comparative Analysis of Potency ec50_determination->comparison end End: Conclude on Differential Potency comparison->end

Caption: Workflow for comparing inhibitor potency on CDK14 and CDK16.

References

Safety Operating Guide

Navigating the Disposal of a Novel Chemical Probe: JA397

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a novel research chemical like JA397, a potent and selective inhibitor of the TAIRE family of protein kinases, specific disposal instructions may not be readily available in public domains.[1][2] In such instances, a systematic approach based on general principles of laboratory chemical waste management is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of research chemicals like this compound.

The Critical Role of the Safety Data Sheet (SDS)

Before handling any chemical, the Safety Data Sheet (SDS) is the primary source of information regarding its hazards, handling, storage, and disposal. For a proprietary or research compound like this compound, the SDS should be requested directly from the supplier, in this case, MedChemExpress.[1] An SDS provides critical data necessary for a comprehensive risk assessment and the formulation of a safe disposal plan.

General Principles of Laboratory Chemical Waste Disposal

In the absence of a specific SDS for this compound, researchers must adhere to established guidelines for laboratory chemical waste.[3][4][5][6] The following steps provide a general framework for the proper disposal of a research chemical of this nature.

Step 1: Waste Characterization

The first step is to characterize the waste. Based on its known properties as a chemical probe, this compound is an organic compound.[2] However, a full characterization would require information from the SDS on its reactivity, toxicity, and other hazards. Key questions to answer include:

  • Is it a hazardous waste? (This is the default assumption for a novel research chemical).

  • Is it reactive with other substances?

  • Is it flammable, corrosive, or toxic?

  • Does it contain heavy metals?[3]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[4] Waste containing this compound should be collected in a dedicated, properly labeled waste container.[4] This container should be:

  • Made of a compatible material (e.g., plastic is often preferred for chemical waste).[4]

  • Clearly labeled with the full chemical name ("this compound") and any known hazard warnings.[4]

  • Kept closed except when adding waste.[4]

Step 3: Selecting the Appropriate Disposal Route

There are generally three primary routes for laboratory chemical waste disposal:

  • Sanitary Sewer Disposal: This is only permissible for non-hazardous, water-soluble materials in limited volumes and is highly unlikely to be the appropriate route for a novel chemical probe like this compound.[3]

  • In-Lab Treatment: This may include procedures like acid-base neutralization.[3] However, without detailed chemical information, in-lab treatment of this compound is not recommended.

  • Collection by Environmental Health and Safety (EHS): This is the most appropriate and safest method for disposing of a novel research chemical.[3][4][6] Your institution's EHS department is equipped to handle and dispose of hazardous chemical waste in accordance with regulations.

Hypothetical Safety and Disposal Data for this compound

The following table summarizes the type of quantitative data that would be found in an SDS for this compound and would be essential for its safe disposal. Note: This data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value/InformationSignificance for Disposal
Physical State SolidDetermines appropriate container and handling procedures.
Solubility Soluble in DMSO up to 10 mM[2]Important for determining if it can be sewered (unlikely) and for cleaning contaminated glassware.
pH Not availableIf acidic or basic, neutralization might be a potential (though not recommended without EHS consultation) treatment step.[3]
Flash Point Not availableIndicates flammability and requirements for safe storage and handling away from ignition sources.
Toxicity Data (LD50) Not availableDetermines the level of hazard and necessary personal protective equipment (PPE).
Environmental Hazards Not availableIndicates potential harm to aquatic life and dictates whether it can be disposed of in the sanitary sewer.[3]

Experimental Protocol: Decontamination of Labware

To minimize the volume of contaminated waste, labware that has come into contact with this compound should be decontaminated.[5][6]

Materials:

  • Contaminated labware (glass or plastic)

  • Appropriate solvent (e.g., a solvent in which this compound is highly soluble, followed by rinses with a less hazardous solvent like ethanol or acetone)

  • Designated waste container for the initial rinseate

  • Standard laboratory detergents

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Rinse the labware three times with a suitable solvent to remove residual this compound. The initial rinseate must be collected and disposed of as hazardous chemical waste.[7]

  • Subsequent rinses with a less hazardous solvent can also be collected as hazardous waste.

  • After solvent rinsing, wash the labware with a standard laboratory detergent and water.

  • The final water rinse can typically be disposed of down the sanitary sewer.

  • Empty and triple-rinsed containers can often be disposed of as regular laboratory waste, with labels fully defaced.[7]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

JA397_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Characterization & Segregation cluster_disposal_route Disposal Route Selection cluster_final_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Consult SDS (Request from Supplier) A->B Is SDS available? C Assume Hazardous (Default for Novel Compounds) A->C No D Segregate in Labeled, Compatible Waste Container B->D Yes C->D E In-Lab Treatment (e.g., Neutralization) D->E F Sanitary Sewer Disposal D->F G Contact Environmental Health & Safety (EHS) D->G E->G Not Recommended (Insufficient Data) F->G Not Permissible (Assumed Hazardous) H Arrange for Hazardous Waste Pickup G->H I EHS Manages Offsite Treatment/Disposal H->I

Caption: Decision workflow for the safe disposal of this compound.

By following these general guidelines and prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of novel research chemicals like this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling JA397

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling JA397, a potent and selective chemical probe for the TAIRE family of protein kinases.[1][2][3] Given the absence of specific safety data for this compound, this document outlines a conservative approach to handling, based on established best practices for laboratory chemical safety.

Precautionary Overview

This compound is a chemical probe used in cell-based assays at concentrations up to 1 µM.[1][3] While specific toxicity data is unavailable, it is prudent to treat this compound as a potentially hazardous substance. Standard laboratory procedures for handling chemical compounds should be strictly followed. This includes working in a well-ventilated area, preferably within a chemical fume hood, and utilizing appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection. For routine handling of small quantities of this compound in a laboratory setting, Level D or C protection is generally sufficient.

Protection LevelRecommended PPE
Level D (Minimum) - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] - Eye Protection: Safety glasses with side shields or a face shield.[4][5] - Body Covering: A standard laboratory coat or coveralls.[4][5] - Footwear: Closed-toe shoes.
Level C (Enhanced) - All Level D PPE plus: - Respiratory Protection: An air-purifying respirator with an appropriate cartridge for organic vapors, particularly if there is a risk of aerosolization or if working outside a fume hood.[4]
Level B (High-Level) - Highest level of respiratory protection: Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator.[4] - Chemical-resistant clothing: Hooded chemical-resistant suit.[4] - Gloves and Boots: Inner and outer chemical-resistant gloves and boots.[4] This level is typically not required for routine laboratory handling of small quantities but should be considered for large spills or emergencies.
Level A (Maximum) - Fully encapsulating, chemical-resistant suit with a positive-pressure, full-facepiece SCBA.[4] This level of protection is reserved for situations with the highest risk of exposure to highly toxic or unknown hazardous substances.

Experimental Protocols: Handling and Preparation

Storage and Preparation of Stock Solutions:

  • Storage: this compound should be stored as a solid in the dark at -20°C. It is recommended to make aliquots to avoid repeated freeze-thaw cycles.[3]

  • Dissolution: The compound is soluble in DMSO up to 10 mM. Only one freeze-thaw cycle per aliquot is advised.[3]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.

  • Weighing: If weighing the solid form, do so in a fume hood or a balance enclosure to prevent inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use in Assays: For cell-based assays, the recommended concentration is no higher than 1 µM to minimize the risk of unspecific cytotoxicity.[1]

Operational and Disposal Plans

Spill Management:

  • Small Spills: For minor spills within a fume hood, absorb the material with a compatible absorbent pad or material. Clean the area with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.

  • Large Spills: In the event of a larger spill, evacuate the immediate area. If safe to do so, contain the spill. Notify your institution's environmental health and safety (EHS) office immediately.

Waste Disposal: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.

The following diagram illustrates the general workflow for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Assay Perform Assay Prepare Solution->Perform Assay Collect Liquid Waste Collect Liquid Waste Perform Assay->Collect Liquid Waste Collect Solid Waste Collect Solid Waste Perform Assay->Collect Solid Waste Dispose via EHS Dispose via EHS Collect Liquid Waste->Dispose via EHS Collect Solid Waste->Dispose via EHS

Caption: Workflow for the safe handling and disposal of this compound.

This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and safety plans. Always consult your organization's EHS department for detailed procedures and in case of emergencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.